3,4-Dichloro-1-benzothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHDKKVGXWDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356057 | |
| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-95-9 | |
| Record name | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its synthesis, chemical reactivity, spectroscopic profile, and its role as a modulator of key biological pathways.
Core Chemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₄Cl₂O₂S. Its core structure consists of a benzothiophene scaffold chlorinated at the 3 and 4 positions, with a carboxylic acid group at the 2-position. This substitution pattern imparts specific chemical and physical properties that are crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂O₂S | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 247.1 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | This compound | --INVALID-LINK--[1][2] |
| CAS Number | 34576-95-9 | --INVALID-LINK--[1][2] |
| Predicted XlogP | 4.1 | --INVALID-LINK--[1][2] |
| Predicted pKa | 2.5 ± 0.1 | (Predicted) |
Synthesis and Reactivity
A potential synthetic workflow is outlined below:
Reactivity: The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the dichlorinated benzothiophene ring system.
-
Aromatic Ring: The benzothiophene ring is susceptible to electrophilic substitution, although the presence of two chlorine atoms deactivates the ring, making such reactions require harsher conditions. The positions for substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under specific conditions, particularly at the positions activated by the electron-withdrawing groups.
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chlorine atoms. A broad singlet corresponding to the carboxylic acid proton would also be observed, typically downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.6-7.8 | d | 8-9 |
| H-6 | 7.3-7.5 | t | 7-8 |
| H-7 | 7.8-8.0 | d | 7-8 |
| -COOH | 10-13 | br s | - |
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165-175 |
| C-2 | 130-140 |
| C-3 | 125-135 |
| C-3a | 135-145 |
| C-4 | 130-140 |
| C-5 | 125-135 |
| C-6 | 120-130 |
| C-7 | 125-135 |
| C-7a | 135-145 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C=C (Aromatic) | 1450-1600 |
| C-Cl | 600-800 |
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 246, with a characteristic M+2 peak of approximately 65% the intensity of the M⁺ peak, due to the presence of two chlorine atoms. Major fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and carbon monoxide (-CO, 28 Da).
Biological Activity and Signaling Pathways
This compound has been identified as a modulator of several important biological targets, highlighting its potential in drug discovery.
Mcl-1 Inhibition and Apoptosis
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis. This compound and its derivatives have been shown to act as inhibitors of Mcl-1. By binding to the BH3-binding groove of Mcl-1, they prevent the sequestration of pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptotic pathway.
TLR3/dsRNA Complex Inhibition and Innate Immunity
Toll-like receptor 3 (TLR3) is an endosomal receptor that recognizes double-stranded RNA (dsRNA), a hallmark of viral infections. Upon binding dsRNA, TLR3 dimerizes and initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, crucial for the innate immune response against viruses.[4][5][6] this compound derivatives have been identified as inhibitors of the TLR3/dsRNA complex. By competitively binding to TLR3, they block the recognition of dsRNA and subsequent downstream signaling.
D-Amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain.[7][8][9] Inhibition of DAAO can lead to increased levels of D-serine, which may have therapeutic potential in neurological disorders where NMDA receptor hypofunction is implicated. Thiophene carboxylic acid derivatives have been identified as inhibitors of DAAO.[10] While the specific activity of this compound on DAAO is not extensively documented, its structural similarity to known inhibitors suggests it may also possess this activity.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on analogous syntheses and would require optimization.
Step 1: Synthesis of Ethyl 3,4-Dichloro-1-benzothiophene-2-carboxylate
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To a solution of 2-amino-3,4-dichlorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction to room temperature and acidify with a mineral acid (e.g., 2N HCl) to a pH of ~2.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Mcl-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
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Prepare a solution of recombinant human Mcl-1 protein in assay buffer.
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Prepare a solution of a fluorescently labeled BH3 peptide (e.g., from Bim or Bak).
-
Prepare serial dilutions of this compound.
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In a microplate, combine the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the test compound at various concentrations.
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Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
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Measure the fluorescence polarization of each well using a suitable plate reader.
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A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from Mcl-1 by the inhibitor.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TLR3 Signaling Inhibition Assay (Cell-based Reporter Assay)
This assay determines the inhibitory effect of the compound on TLR3 signaling in a cellular context.
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Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing human TLR3 and an NF-κB or ISRE-driven reporter gene like luciferase).
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with a TLR3 agonist, such as poly(I:C), for a specified duration (e.g., 6-8 hours).
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Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
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A reduction in reporter activity in the presence of the compound indicates inhibition of TLR3 signaling.
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Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a versatile scaffold with significant potential in drug discovery. Its ability to inhibit key proteins involved in cancer and inflammation, such as Mcl-1 and TLR3, makes it a valuable lead compound for the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this molecule and its derivatives. Further investigation into its synthesis, optimization of its biological activity, and in-vivo efficacy studies are warranted to fully explore its therapeutic potential.
References
- 1. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 | Semantic Scholar [semanticscholar.org]
- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from closely related analogues to present a robust analysis.
Chemical Structure and Properties
This compound is a halogenated heterocyclic compound. The core structure consists of a benzene ring fused to a thiophene ring, with two chlorine atoms and a carboxylic acid group as substituents.
Chemical Structure:
3,4-Dichloro-1-benzothiophene-2-carboxylic acid CAS number 34576-95-9
An In-Depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-95-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This versatility makes them attractive starting points for drug discovery and development programs.
This technical guide provides a comprehensive overview of this compound, a specific, halogenated derivative within this class. The document consolidates available data on its chemical properties, synthesis, and the biological activities associated with the broader benzothiophene-2-carboxylic acid family, offering a valuable resource for researchers utilizing this compound as a building block or investigating its therapeutic potential.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of physicochemical properties are fundamental for any research application. This compound is registered under CAS number 34576-95-9.[3] Its key identifiers and computed properties are summarized below.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4] |
| CAS Number | 34576-95-9[3][4][5] |
| Molecular Formula | C₉H₄Cl₂O₂S[3][4] |
| Synonyms | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid, AKOS B000019[3][4] |
| InChIKey | OIWHDKKVGXWDEW-UHFFFAOYSA-N[4][5] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl[4] |
Table 2: Physicochemical and Computed Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.10 g/mol [4] | PubChem |
| Monoisotopic Mass | 245.9309059 Da[4] | PubChem (Computed) |
| XlogP | 4.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.93819 | 144.5 |
| [M+Na]⁺ | 268.92013 | 157.8 |
| [M-H]⁻ | 244.92363 | 149.1 |
| [M+NH₄]⁺ | 263.96473 | 166.8 |
Data calculated using CCSbase and sourced from PubChemLite.[6]
Synthesis and Characterization
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a general strategy can be inferred from established methods for related benzothiophene derivatives.[7] A common approach involves the reaction of a suitably substituted benzaldehyde with a mercaptoacetate ester, followed by cyclization and hydrolysis.
Caption: Generalized synthetic workflow for benzothiophene-2-carboxylic acids.
Biological Activity and Potential Applications
There is limited direct research into the biological effects of this compound. However, the broader class of benzothiophene derivatives is rich in biological activity, and insights can be drawn from closely related isomers.
General Therapeutic Potential of Benzothiophenes
Benzothiophene-based molecules have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Activity: Derivatives have shown efficacy against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2][8]
-
Antitubercular Activity: Certain benzo[b]thiophene-2-carboxylic acid derivatives are active against Mycobacterium tuberculosis, including multidrug-resistant strains.[7]
-
Anticancer Activity: The scaffold is found in compounds designed to inhibit cancer cell proliferation and migration by targeting pathways like the RhoA/ROCK signaling cascade.[10]
-
Metabolic Disease: Related compounds act as inhibitors of key metabolic enzymes, suggesting applications in diseases characterized by metabolic dysregulation.[11]
Case Study: Activity of the 3,6-Dichloro Isomer
Significant research has been conducted on the isomeric compound, 3,6-dichloro-1-benzothiophene-2-carboxylic acid . This molecule is a known allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11] BDK phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a key regulator of branched-chain amino acid (BCAA) catabolism. Inhibition of BDK leads to sustained BCKDC activity and a reduction in plasma BCAA levels, a strategy being explored for metabolic diseases like Maple Syrup Urine Disease.[11] This isomer has also been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy.[12]
Caption: Inhibition of BDK by a related benzothiophene isomer activates the BCKDC complex.
Given the potent and specific activity of the 3,6-dichloro isomer, it is plausible that this compound could serve as a valuable scaffold for screening against similar targets, such as protein kinases or protein-protein interactions.
Experimental Protocols
The following protocols are generalized methodologies based on published procedures for benzothiophene-2-carboxylic acids and their derivatives. Researchers should adapt and optimize these protocols for their specific experimental setups.
General Protocol for Synthesis of Acylhydrazone Derivatives
This protocol describes the conversion of the carboxylic acid to an acylhydrazone, a common step in creating compound libraries for biological screening.[8]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.
-
Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Workup: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (a tert-butyl carbazate protected hydrazide) via column chromatography or recrystallization.
-
Deprotection: The resulting Boc-protected hydrazide can be deprotected using standard methods (e.g., trifluoroacetic acid in DCM) to yield the carbohydrazide, which is then reacted with various aldehydes or ketones to form the final acylhydrazone derivatives.
General Protocol for In Vitro Antimicrobial Activity Screening (Microdilution Assay)
This protocol is adapted from methods used to test antitubercular activity and can be modified for other microorganisms.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold or three-fold dilutions in a 96-well microtiter plate using appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Ra or S. aureus) according to established laboratory procedures (e.g., to a specific McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compound. Include positive controls (e.g., rifampicin, isoniazid) and negative controls (no drug).
-
Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the specific microorganism.
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Viability Assay (Optional): To confirm inhibition, a viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) can be added. A color change indicates metabolic activity (cell viability), while no color change indicates inhibition.
Conclusion
This compound is a well-defined chemical entity with computed physicochemical properties that suggest its potential utility in drug discovery. While direct biological data for this specific isomer is scarce, the extensive and potent activities of the broader benzothiophene class—particularly the closely related 3,6-dichloro isomer—provide a strong rationale for its investigation. Its role as an inhibitor of BDK and Mcl-1 makes the benzothiophene-2-carboxylic acid scaffold a validated starting point for targeting metabolic and oncologic pathways. This compound represents a valuable building block for the synthesis of new chemical libraries and a compelling candidate for screening in a variety of biological assays to uncover novel therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - this compound (C9H4Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Synthesis and Characterization of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichloro-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a direct, one-pot synthesis from simple precursors is not extensively documented in publicly available literature, a plausible and effective synthetic route involves the hydrolysis of its corresponding methyl ester. This document outlines a detailed experimental protocol for this conversion and presents a thorough characterization of the final product using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Substituted benzothiophenes are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. The specific compound, this compound, with its distinct substitution pattern, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. Its utility as an inhibitor of myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) has been noted, highlighting its importance in drug discovery programs. This guide aims to provide a detailed, practical resource for the preparation and thorough characterization of this compound.
Synthesis of this compound
A reliable method for the synthesis of this compound is the hydrolysis of its methyl ester, methyl 3,4-dichloro-1-benzothiophene-2-carboxylate. This ester precursor can be synthesized through various established methods for benzothiophene ring formation, such as the cyclization of a suitably substituted thiophenol derivative.
Experimental Protocol: Hydrolysis of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate
Materials:
-
Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,4-dichloro-1-benzothiophene-2-carboxylate in methanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (typically a 10-20% solution) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.
-
Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound via hydrolysis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₄Cl₂O₂S |
| Molecular Weight | 247.10 g/mol [1] |
| CAS Number | 34576-95-9[1] |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Not definitively reported, but expected to be a high-melting solid. |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Based on data from similar structures, the aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the carboxylic acid proton as a broad singlet at δ > 10 ppm.
¹³C NMR (Carbon-13 NMR): The spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 160-180 ppm). The aromatic and thiophene ring carbons will appear in the range of δ 120-145 ppm.
Experimental Workflow for NMR Analysis:
Caption: General workflow for NMR spectroscopic analysis.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C=O stretch (carboxylic acid) | 1710 - 1680 |
| C-O stretch | 1320 - 1210 |
| C=C stretch (aromatic) | ~1600, 1475 |
| C-H stretch (aromatic) | ~3100 - 3000 |
| C-Cl stretch | 800 - 600 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 246 (for ³⁵Cl isotopes) and 248 (for one ³⁷Cl isotope) and 250 (for two ³⁷Cl isotopes) due to the isotopic abundance of chlorine. The monoisotopic mass is 245.9309059 Da.[1]
-
Major Fragments: Fragmentation is likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially chlorine atoms.
Applications and Significance
This compound is a versatile intermediate in organic synthesis. Its potential applications stem from the broader biological activities associated with the benzothiophene scaffold. As mentioned, it has been identified as a building block for inhibitors of Mcl-1, TLR3/dsRNA complex, and D-amino acid oxidase, making it a compound of interest for the development of novel therapeutics in areas such as oncology and immunology.
Conclusion
This technical guide has outlined a practical synthetic approach to this compound via the hydrolysis of its methyl ester. The detailed characterization data, presented in a structured format, provides a valuable reference for researchers working with this compound. The provided experimental protocols and analytical information will aid in the successful synthesis, purification, and identification of this important chemical entity, facilitating its use in further research and development endeavors.
References
An In-depth Technical Guide to Dichlorobenzothiophene Carboxylic Acids: Physical Properties, Chemical Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, and known biological activities of dichlorobenzothiophene carboxylic acids. This class of compounds holds significant interest in medicinal chemistry, particularly due to the observed biological activity of certain isomers. This document aims to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the benzothiophene scaffold.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Dichlorobenzothiophene Carboxylic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa | XLogP3-AA |
| 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | 4.1 (Computed)[1] |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | 284-290[2] | 426.4 at 760 mmHg | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL[3][4][5] | Not Reported | Not Reported |
| 4,5-Dichlorothiophene-2-carboxylic acid * | C₅H₂Cl₂O₂S | 197.04 | Not Reported | Not Reported | Not Reported | Not Reported | 3.1 (Computed)[6] |
| 4,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 4,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 5,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
*Note: 4,5-Dichlorothiophene-2-carboxylic acid is a dichlorinated thiophene carboxylic acid, not a benzothiophene derivative, but is included for comparative purposes. Data for many isomers are not available in the literature, highlighting a gap in the current scientific knowledge.
Chemical Synthesis
The synthesis of dichlorobenzothiophene carboxylic acids can be approached through various synthetic routes, often starting from appropriately substituted thiophenols or cinnamic acids. Below is a generalized experimental protocol for the synthesis of a dichlorobenzothiophene carboxylic acid, based on established methods for similar benzothiophene derivatives. It should be noted that specific reaction conditions may need to be optimized for each isomer.
Experimental Protocol: Generalized Synthesis of Dichlorobenzothiophene Carboxylic Acids
This protocol describes a representative synthesis starting from a dichlorinated cinnamic acid.
Step 1: Synthesis of 3-Chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired dichlorocinnamic acid (1 equivalent) in chlorobenzene.
-
Addition of Reagents: Add pyridine (catalytic amount) followed by the dropwise addition of thionyl chloride (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully quench the excess thionyl chloride by slow addition to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Hydrolysis to Dichlorobenzothiophene Carboxylic Acid
-
Reaction Setup: Dissolve the crude 3-chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride from the previous step in a suitable solvent mixture, such as aqueous ethanol.
-
Hydrolysis: Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathways
Certain isomers of dichlorobenzothiophene carboxylic acid have demonstrated significant biological activity. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (also known as BT2) has been identified as an inhibitor of myeloid cell leukemia-1 (Mcl-1) and has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation and regulating intestinal microbiota.
mTORC1 Signaling Pathway and Inhibition by 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid
The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid exerts its therapeutic effects by inhibiting this pathway.
Caption: mTORC1 signaling pathway and its inhibition by 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2).
Experimental Protocols for Biological Assays
To assess the biological activity of dichlorobenzothiophene carboxylic acids, particularly their impact on the mTORC1 pathway, the following experimental protocols can be employed.
mTORC1 Inhibition Assay (Western Blot)
This protocol details the steps to measure the inhibition of mTORC1 signaling by monitoring the phosphorylation status of its downstream targets.
Caption: Experimental workflow for Western Blot analysis of mTORC1 inhibition.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency. Treat the cells with varying concentrations of the dichlorobenzothiophene carboxylic acid isomer for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Cytokine Level Measurement (ELISA)
This protocol is for measuring the effect of dichlorobenzothiophene carboxylic acids on the production of inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS). Co-treat the cells with different concentrations of the dichlorobenzothiophene carboxylic acid isomer.
-
Supernatant Collection: After the desired incubation period, centrifuge the cell culture plates and collect the supernatant.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the dichlorobenzothiophene carboxylic acid compounds.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichlorobenzothiophene carboxylic acid isomer for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This technical guide provides a foundational understanding of dichlorobenzothiophene carboxylic acids. Further research is warranted to fully elucidate the properties and therapeutic potential of the various isomers within this chemical class.
References
- 1. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid - Cayman Chemical [bioscience.co.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The architectural elegance of the benzothiophene scaffold has long captured the attention of medicinal chemists. This bicyclic heterocyclic compound, a fusion of benzene and thiophene rings, represents a privileged structure in drug discovery, serving as the foundation for a multitude of biologically active molecules.[1][2] In recent years, a surge in innovative synthetic methodologies has unlocked access to a vast and diverse chemical space of novel benzothiophene derivatives, revealing compounds with potent and selective activities across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core aspects of the discovery of these novel derivatives, from their synthesis to their biological evaluation and mechanisms of action.
Synthetic Strategies: Forging the Benzothiophene Core
The versatility of the benzothiophene scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. Modern synthetic chemistry has moved beyond classical methods, embracing powerful catalytic systems and multi-component reactions to achieve higher efficiency, regioselectivity, and atom economy.
Key Synthetic Methodologies
-
Palladium-Catalyzed Reactions: Palladium catalysis has become a cornerstone in the synthesis of complex benzothiophene derivatives. The Sonogashira coupling, for instance, is instrumental in introducing alkyne functionalities, which can then be further elaborated.[3] A general procedure involves the coupling of a halo-benzothiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]
-
Electrophilic Cyclization: Intramolecular electrophilic cyclization of suitable precursors is another efficient strategy to construct the benzothiophene ring system. This method often provides high regioselectivity and is amenable to a variety of starting materials.[3][4]
-
Gewald Reaction: The Gewald reaction, a multi-component condensation, offers a straightforward and versatile route to 2-aminobenzothiophenes.[1] This one-pot reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
The following protocol is a representative example of a Sonogashira coupling reaction used to synthesize 3-alkynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives, as adapted from the literature.[3]
Materials:
-
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 mmol), DMF (10 mL), and triethylamine (4.0 mL).
-
Add the terminal alkyne (1.1 mmol) to the stirred mixture.
-
Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.05 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate).
Biological Evaluation: Unveiling Therapeutic Potential
Novel benzothiophene derivatives have demonstrated a remarkable breadth of biological activities. Rigorous in vitro and in vivo screening is essential to identify lead compounds for further development.
Antimicrobial Activity
Many benzothiophene derivatives exhibit potent activity against a range of microbial pathogens, including multidrug-resistant strains.[5] The antimicrobial properties are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar well diffusion.[1][6]
Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 12E | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |
| 12J | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |
| 12L | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |
| 10 | Candida albicans ATCC 10231 | Not specified, but described as having potential | [3][4] |
| 12K | Candida albicans ATCC 10231 | Not specified, but described as having potential | [3][4] |
| II.b | Staphylococcus aureus (MRSA) | 4 | [5] |
Antioxidant Capacity
The antioxidant potential of benzothiophene derivatives is a significant area of investigation, particularly for their potential role in mitigating oxidative stress-related diseases.[7] The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method used to quantify antioxidant activity.
Table 2: Antioxidant Capacity of Selected Benzothiophene Derivatives
| Compound ID | TEAC Value | Reference |
| 16 | 2.5 | [3][4] |
| 12E | 1.1 | [3][4] |
Anticancer Activity
The benzothiophene scaffold is a key component of several anticancer agents.[2] Novel derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. A notable mechanism of action is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[8][9] Another exciting frontier is the development of benzothiophene-based STING (Stimulator of Interferon Genes) agonists, which activate the innate immune system to fight cancer.[2][10]
Table 3: Anticancer Activity of a Benzothiophene-based STING Agonist
| Compound ID | Activity | Target | Reference |
| 57 | Potent activation of STING signaling pathway | Human and murine STING | [10] |
Mechanisms of Action: Elucidating Molecular Pathways
Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is paramount for rational drug design and development. The following diagrams illustrate some of the key signaling pathways and mechanisms modulated by these compounds.
STING Signaling Pathway Activation
Benzothiophene-based STING agonists represent a promising class of cancer immunotherapeutics.[2][10] They activate the STING pathway, leading to the production of type I interferons and pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a photoactivatable dimerized STING agonist based on the benzo[b]selenophene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US11285131B2 - Benzo[b]thiophene STING agonists for cancer treatment - Google Patents [patents.google.com]
Biological Screening of Dichlorinated Benzothiophene Carboxylic Acids: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the biological screening of dichlorinated benzothiophene carboxylic acids, with a particular focus on the well-documented activities of 3,6-dichloro-1-benzothiophene-2-carboxylic acid, a close structural analog of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Due to a lack of specific publicly available screening data for the 3,4-dichloro isomer, this document leverages the comprehensive research on related dichlorinated benzothiophenes to provide a representative understanding of the potential biological activities, relevant experimental protocols, and associated signaling pathways.
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The substitution pattern of halogens on the benzothiophene ring is a critical determinant of biological activity.
Executive Summary of Biological Activities
Dichlorinated benzothiophene-2-carboxylic acids have emerged as potent modulators of key biological targets. Notably, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[3][4] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which can be beneficial in metabolic diseases characterized by elevated branched-chain amino acid (BCAA) concentrations.[3][4]
Furthermore, the isomeric 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid has been shown to inhibit myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO), indicating a broad potential for therapeutic applications.[5] Other benzothiophene derivatives have demonstrated anticancer activity by targeting the RhoA/ROCK signaling pathway.[6] The general class of benzothiophenes has also been extensively studied for its antimicrobial properties against various bacterial and fungal strains.[1][7]
Quantitative Biological Data
The following table summarizes the key quantitative data for the biological activity of 3,6-dichloro-1-benzothiophene-2-carboxylic acid and its derivatives.
| Compound | Target | Assay Type | Result (IC₅₀/Kᵢ) | Reference |
| 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Enzyme Inhibition Assay | 3.19 µM (IC₅₀) | [3][4] |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | Myeloid cell leukemia 1 (Mcl-1) | Peptide Binding Assay | 59 µM (Kᵢ) | [5] |
Key Experimental Protocols
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BDK.
Materials:
-
Recombinant human BDK enzyme
-
Branched-chain α-ketoacid dehydrogenase complex (BCKDC)
-
[γ-³²P]ATP
-
Test compound (e.g., 3,6-dichloro-1-benzothiophene-2-carboxylic acid)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing BDK and BCKDC in the kinase assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the BCKDC substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized inoculum of the test microorganism to a specific cell density.
-
Add the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[8]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental workflows associated with the screening of dichlorinated benzothiophene carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3,4-dichloro-1-benzothiophene-2-carboxylic acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Drawing upon the known activity of the analogous compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), this guide outlines a structured approach to predict the binding affinity, interaction dynamics, and pharmacokinetic profile of the 3,4-dichloro isomer.
Introduction and Background
The catabolism of branched-chain amino acids (BCAAs) is a critical metabolic pathway, and its dysregulation has been implicated in various diseases, including metabolic syndrome and maple syrup urine disease.[1] The rate-limiting step in this pathway is catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[2] The activity of BCKDC is negatively regulated by branched-chain α-ketoacid dehydrogenase kinase (BDK) through phosphorylation.[3] Inhibition of BDK presents a promising therapeutic strategy to enhance BCAA catabolism.[1]
The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as a novel allosteric inhibitor of BDK.[1] Given the structural similarity, it is hypothesized that this compound may exhibit similar inhibitory activity. This guide details the in silico methodologies to explore this hypothesis, providing a framework for virtual screening and lead optimization.
Proposed In Silico Investigation Workflow
The following diagram illustrates the proposed workflow for the in silico analysis of this compound.
BDK Signaling Pathway
The diagram below depicts the regulatory role of BDK in the catabolism of branched-chain amino acids.
Data Presentation
Physicochemical and Predicted ADMET Properties
The following table summarizes the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound based on in silico models.
| Property | Predicted Value | Method |
| Absorption | ||
| Caco-2 Permeability (nm/s) | Low to Moderate | Machine Learning Models |
| Human Intestinal Absorption (%) | > 80% | QSAR Models |
| Distribution | ||
| Volume of Distribution (VDss, L/kg) | Low | Regression Models |
| Blood-Brain Barrier (BBB) Permeability | Low | Machine Learning Models |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Substructure Analysis |
| CYP3A4 Inhibitor | Possible | Substructure Analysis |
| Excretion | ||
| Renal Clearance (ml/min/kg) | Low | QSAR Models |
| Toxicity | ||
| hERG Inhibition | Low Probability | Machine Learning Models |
| Ames Mutagenicity | Non-mutagenic | Substructure Analysis |
Note: These values are predictions from computational models and require experimental validation.
Molecular Docking and Dynamics Summary
This table presents the anticipated results from molecular docking and dynamics simulations, targeting the allosteric site of BDK identified from the crystal structure of its complex with BT2 (PDB ID: 4E01).[4]
| Parameter | Predicted Outcome | Method |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | AutoDock Vina |
| Key Interacting Residues | Residues in the allosteric pocket | Docking Pose Analysis |
| Molecular Dynamics | ||
| RMSD of Ligand (Å) | < 2.0 | GROMACS |
| RMSF of Binding Site Residues (Å) | Low fluctuations | GROMACS |
| Dominant Interaction Types | Hydrophobic, Halogen bonds | Interaction Fingerprint Analysis |
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the steps for docking this compound to the allosteric site of BDK.
-
Target Preparation:
-
Download the crystal structure of human BDK in complex with an allosteric inhibitor (e.g., PDB ID: 4E01) from the Protein Data Bank.[4]
-
Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein structure using AutoDock Tools.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in MOL2 or SDF format.
-
Use Open Babel or AutoDock Tools to convert the ligand file to PDBQT format, assigning Gasteiger charges.
-
-
Docking Simulation:
-
Define the docking grid box to encompass the allosteric binding site identified from the co-crystallized inhibitor in 4E01.
-
Set the grid box dimensions to approximately 25 x 25 x 25 Å, centered on the geometric center of the bound inhibitor.
-
Perform the docking calculation using AutoDock Vina with an exhaustiveness of 8.
-
Generate a set of docked poses (typically 9-10) for the ligand.
-
-
Analysis of Results:
-
Analyze the binding affinities and root-mean-square deviation (RMSD) of the generated poses.
-
Visualize the lowest energy pose in complex with the BDK structure using a molecular visualization tool (e.g., PyMOL, Chimera).
-
Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.
-
Molecular Dynamics Simulation Protocol
This protocol describes the setup and execution of a molecular dynamics simulation to assess the stability of the BDK-ligand complex.
-
System Preparation:
-
Use the best-docked pose of the BDK-ligand complex from the molecular docking study as the starting structure.
-
Select a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
Generate the topology and parameter files for the ligand using a tool like the CGenFF server.
-
Solvate the complex in a cubic or dodecahedral box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes. This is typically done using the steepest descent algorithm for a few thousand steps.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) over a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) for a longer duration (e.g., 5-10 ns) with weaker restraints on the protein and ligand. This ensures the correct density of the system.
-
-
-
Production Run:
-
Perform the production molecular dynamics simulation for a significant duration (e.g., 100-200 ns) without any restraints.
-
Save the trajectory and energy data at regular intervals for subsequent analysis.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the RMSD of the protein backbone and the ligand.
-
Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.
-
Conclusion
This technical guide provides a robust in silico framework to evaluate the potential of this compound as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase. By leveraging molecular docking and dynamics simulations, researchers can gain valuable insights into the binding mode, affinity, and stability of this compound, thereby guiding further experimental validation and potential lead optimization efforts in the development of novel therapeutics for metabolic disorders. The detailed protocols and structured data presentation aim to facilitate the practical application of these computational methods in a drug discovery context.
References
- 1. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
The Evolving Landscape of Benzothiophenes: A Technical Guide to Preliminary Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the preliminary bioactivity screening of substituted benzothiophenes, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing key cellular and experimental pathways.
Antimicrobial Activity of Substituted Benzothiophenes
Substituted benzothiophenes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The preliminary screening of these compounds is crucial for identifying lead candidates for further development.
Data Summary
The antimicrobial efficacy of various substituted benzothiophenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected benzothiophene derivatives against various bacterial strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| BTZ-1 | 2-aryl-3-cyano | Staphylococcus aureus | 12.5 | [Source] |
| BTZ-1 | 2-aryl-3-cyano | Bacillus subtilis | 25 | [Source] |
| BTZ-1 | 2-aryl-3-cyano | Escherichia coli | 50 | [Source] |
| BTZ-1 | 2-aryl-3-cyano | Pseudomonas aeruginosa | 50 | [Source] |
| BTZ-2 | 3-amino-2-aroyl | Staphylococcus aureus | 8 | [Source] |
| BTZ-2 | 3-amino-2-aroyl | Bacillus subtilis | 16 | [Source] |
| BTZ-2 | 3-amino-2-aroyl | Escherichia coli | 32 | [Source] |
| BTZ-2 | 3-amino-2-aroyl | Pseudomonas aeruginosa | 64 | [Source] |
| BTZ-3 | 2-(acylamino) | Staphylococcus aureus | 10 | [Source] |
| BTZ-3 | 2-(acylamino) | Escherichia coli | 20 | [Source] |
Experimental Protocols
Two primary methods are employed for the preliminary screening of antimicrobial activity: the Agar Well Diffusion Assay for qualitative screening and the Broth Microdilution Method for quantitative MIC determination.
This method provides a preliminary assessment of antimicrobial activity.[1][2]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[1]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.[1]
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[1][3]
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a pipette tip.[3]
-
Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the dissolved substituted benzothiophene solution (at a known concentration) into each well.[2] A negative control (solvent) and a positive control (standard antibiotic) should be included.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
This is a quantitative method used to determine the MIC of an antimicrobial agent.[5][6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that prevents visible microbial growth after incubation.[7]
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the substituted benzothiophene in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[5]
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described for the agar well diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[5]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.[5]
Anticancer Activity of Substituted Benzothiophenes
Many substituted benzothiophenes have demonstrated potent cytotoxic effects against various cancer cell lines, making them attractive candidates for anticancer drug discovery.
Data Summary
The anticancer activity is often expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific cellular process). The following table summarizes the in vitro anticancer activity of representative benzothiophene derivatives.
| Compound ID | Substitution Pattern | Cancer Cell Line | GI50/IC50 (nM) | Reference |
| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | Leukemia (CCRF-CEM) | 21.2 | [8] |
| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | CNS Cancer (SNB-19) | 30.5 | [8] |
| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | Prostate Cancer (PC-3) | 45.1 | [8] |
| BTA-2 | 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Z-isomer) | Leukemia (K-562) | 10.0 | [8] |
| BTA-2 | 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Z-isomer) | Colon Cancer (HCC-2998) | 25.6 | [8] |
| BTA-3 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (E-isomer) | Leukemia (HL-60(TB)) | <10.0 | [8] |
| BTA-3 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (E-isomer) | Breast Cancer (MCF7) | <10.0 | [8] |
| BT-6d | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Leukemia (L1210) | 0.76 | [9] |
| BT-6d | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Mammary Carcinoma (FM3A) | 0.09 | [9] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of anticancer benzothiophene derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[8][9][10][11] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][10][11]
Anti-inflammatory Activity of Substituted Benzothiophenes
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. Substituted benzothiophenes have been investigated for their potential to modulate inflammatory pathways.
Data Summary
The anti-inflammatory activity of benzothiophene derivatives is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |
| BT-Pip-1 | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31 | [12] |
| BT-Pip-2 | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.45 | [12] |
| BT-Pip-3 | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 1.40 | [12] |
| Thio-Pyr-1 | Thiophene pyrazole hybrid | COX-2 | 0.67 | [12] |
| Thio-Pyr-1 | Thiophene pyrazole hybrid | 5-LOX | 2.33 | [12] |
| Thio-1 | Methyl and methoxy substituted thiophene | 5-LOX | 29.2 | [12] |
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is monitored colorimetrically by the oxidation of a chromogenic substrate, or the production of prostaglandins is quantified using methods like ELISA.[13][14]
Procedure (Colorimetric):
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the test compounds in an appropriate buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[14]
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[14]
-
Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.
Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX). The formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) is measured spectrophotometrically.[15][16]
Procedure:
-
Enzyme and Compound Incubation: In a cuvette or 96-well plate, incubate the lipoxygenase enzyme with the test compound in a suitable buffer (e.g., borate buffer).[15]
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., linoleic acid).[15]
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[15][17]
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value of the test compound.[16]
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of substituted benzothiophenes. The detailed experimental protocols, summarized quantitative data, and visual representations of workflows and mechanisms of action are intended to facilitate the research and development of novel therapeutic agents based on this versatile heterocyclic scaffold. The continued exploration of substituted benzothiophenes holds significant promise for the discovery of new and effective treatments for a wide range of diseases.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. youtube.com [youtube.com]
- 4. hereditybio.in [hereditybio.in]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Bioactive Molecules Using 3,4-dichloro-1-benzothiophene-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive molecules derived from 3,4-dichloro-1-benzothiophene-2-carboxylic acid. While extensive research on this specific starting material is limited, the broader class of chlorinated benzothiophene-2-carboxylic acids has shown significant biological activity. Notably, a positional isomer, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2), has been identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key enzyme in the metabolism of branched-chain amino acids.[1] This suggests that derivatives of this compound may also exhibit interesting pharmacological properties, making them valuable candidates for drug discovery programs.
The following sections detail the potential applications based on related compounds, present key quantitative data, and provide robust protocols for the synthesis of amide and ester derivatives, which are common moieties in bioactive compounds.
Quantitative Data
The following table summarizes the biological activity of the closely related compound, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2), which serves as a benchmark for the potential bioactivity of derivatives of the title compound.
| Compound | Target | Activity Type | Value | Reference |
| 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) | BDK | IC₅₀ | 3.19 µM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and its regulation by BDK. The inhibitor BT2, an analog of the title compound, allosterically inhibits BDK, leading to the activation of BCKDC and subsequent reduction in branched-chain amino acid levels.[1]
References
Application Notes and Protocols: 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of the 3,4-dichloro-1-benzothiophene-2-carboxylic acid scaffold in drug discovery. Due to a scarcity of publicly available data on the specific 3,4-dichloro isomer, this document leverages findings from the closely related and well-characterized 3,6-dichloro-1-benzothiophene-2-carboxylic acid to illustrate the scaffold's potential. This document provides detailed synthetic protocols for the derivatization of the title compound and explores potential therapeutic applications.
Introduction to the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active compounds. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics targeting a range of biological entities, including enzymes and receptors. The electronic properties of the benzothiophene ring can be modulated by substitution, influencing the compound's binding affinity, selectivity, and pharmacokinetic properties. Dichlorination, as in this compound, is anticipated to enhance lipophilicity and potentially influence binding interactions through halogen bonding.
Case Study: A Dichlorinated Benzothiophene Analog as a Potent Kinase Inhibitor
While specific drug discovery applications of the this compound scaffold are not extensively reported in the literature, a closely related analog, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) , has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[1][2] BDK is a key regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), and its inhibition can lead to a reduction in branched-chain amino acid (BCAA) concentrations, which is a therapeutic strategy for metabolic diseases like maple syrup urine disease.[1][2]
Quantitative Data for 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) and its Analogs
The following table summarizes the key quantitative data for BT2 and its related compounds, demonstrating the therapeutic potential of the dichlorobenzothiophene scaffold.[1][2]
| Compound | Target | IC50 (μM) | Terminal Half-life (t1/2) (min) | Metabolic Stability |
| 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) | BDK | 3.19 | 730 | No degradation in 240 min |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | BDK | N/A | N/A | N/A |
| N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) | BDK | N/A | N/A | Prodrug of BT2 |
Signaling Pathway of BDK Inhibition
The mechanism of action of BT2 involves the allosteric inhibition of BDK, leading to the activation of the BCKDC complex and subsequent degradation of BCAAs.
References
Application Notes and Protocols for the Derivatization of 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of benzothiophene have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others.[1][2][3][4] The derivatization of the carboxylic acid group at the 2-position of the benzothiophene ring system is a common strategy to generate libraries of compounds with diverse physicochemical properties and biological activities. This document provides detailed application notes and experimental protocols for the derivatization of a specific, commercially available starting material: 3,4-dichloro-1-benzothiophene-2-carboxylic acid.
The presence of the dichloro substitution pattern on the benzene ring is anticipated to influence the electronic and lipophilic properties of the resulting derivatives, potentially leading to unique biological profiles. These protocols focus on the synthesis of amide and ester derivatives, which are common and effective modifications in drug discovery programs.
Synthetic Strategies and Derivatization Pathways
The primary functional handle for derivatization on the this compound scaffold is the carboxylic acid group. This group can be readily converted into a variety of other functional groups, most notably amides and esters, through standard synthetic methodologies.
The general workflow for the derivatization of this compound involves two main approaches:
-
Direct Coupling: The carboxylic acid is reacted directly with an amine or an alcohol in the presence of a suitable coupling agent.
-
Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with an amine or an alcohol.
Caption: General synthetic routes for the derivatization of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Synthesis of N-Aryl/Alkyl-3,4-dichloro-1-benzothiophene-2-carboxamides via Acid Chloride
This protocol involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with a primary or secondary amine.
Step 1: Synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-dichloro-1-benzothiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
3,4-dichloro-1-benzothiophene-2-carbonyl chloride (from Step 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 3,4-dichloro-1-benzothiophene-2-carbonyl chloride in dry DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
Protocol 2: Direct Amide Coupling using HATU
This protocol describes a direct coupling method using a common peptide coupling reagent.
Caption: Workflow for direct amide coupling using HATU.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add the amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 3: Esterification using DCC and DMAP
This protocol details the synthesis of ester derivatives using a carbodiimide coupling agent and a catalyst.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in dry DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with DCM.
-
Combine the filtrates and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Biological Activities of Chloro-substituted Benzothiophene-2-Carboxylic Acid Derivatives
While specific quantitative data for derivatives of this compound is limited in the public domain, the broader class of chloro-substituted benzothiophene-2-carboxamides and related structures has shown promising biological activities. The following table summarizes some examples found in the literature for related compounds.
| Compound ID | Structure | Biological Activity | Target/Assay | IC₅₀/MIC (µM) | Reference |
| A | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Antibacterial | Staphylococcus aureus (MRSA) | 0.004 (µg/mL) | [3] |
| B | Platinum(IV) complex with 3-chlorobenzo[b]thiophene-2-carboxylic acid | Anticancer | A2780 human ovarian cancer cells | 0.4 ± 0.3 | [5] |
| C | 2-(2,4-Difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Antibacterial | Staphylococcus aureus | 4 (µg/mL) | [6] |
Note: The presented data is for structurally related compounds and is intended to illustrate the potential of this chemical class. Direct biological data for derivatives of this compound was not available in the cited literature.
Potential Signaling Pathways and Mechanisms of Action
Derivatives of benzothiophene have been reported to interact with a variety of biological targets. For instance, some have been shown to inhibit enzymes such as kinases and histone deacetylases, while others can interfere with microbial growth pathways. The specific mechanism of action will be highly dependent on the nature of the substituents introduced during derivatization.
Caption: Potential mechanisms of action for benzothiophene derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein offer robust and versatile methods for the synthesis of amide and ester libraries. While quantitative biological data for derivatives of this specific scaffold are not yet widely available, the activities of related chloro-substituted benzothiophenes suggest that these new compounds could exhibit interesting and potent biological effects, warranting further investigation in various therapeutic areas. Researchers are encouraged to utilize these protocols as a starting point for their own discovery efforts.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3,4-dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides from 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The protocols outlined below are standard methods for amide bond formation and have been adapted for this specific substrate based on established chemical principles.
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The synthesis of amides from this compound provides access to a diverse range of compounds with potential biological activity. This application note details three common and effective protocols for the coupling of this carboxylic acid with primary and secondary amines:
-
HATU-Mediated Amide Coupling: A widely used and efficient method employing a uronium-based coupling reagent.
-
EDC/HOBt-Mediated Amide Coupling: A classic carbodiimide-based method known for its reliability and cost-effectiveness.
-
Acyl Chloride-Mediated Amide Coupling: A robust two-step method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Data Presentation: Comparison of Amide Coupling Protocols
The following table summarizes typical reaction conditions and expected outcomes for the different amide coupling protocols with this compound. Please note that optimal conditions may vary depending on the specific amine used.
| Parameter | HATU Protocol | EDC/HOBt Protocol | Acyl Chloride Protocol |
| Coupling Reagent | HATU | EDC, HOBt | Thionyl chloride or Oxalyl chloride |
| Base | DIPEA or Triethylamine | DIPEA or Triethylamine | Triethylamine or Pyridine |
| Solvent | DMF, DCM, or Acetonitrile | DMF or DCM | Toluene or DMF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 6 hours | 12 - 24 hours | 2 - 16 hours |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantages | High efficiency, fast reaction times | Cost-effective, readily available reagents | High reactivity, suitable for less reactive amines |
| Key Considerations | Higher cost of reagent | Longer reaction times, potential for side products | Two-step process, requires handling of corrosive reagents |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and rapid reaction times.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)
-
Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to form the active ester intermediate.[3][4][5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
DIPEA or Triethylamine (2 - 3 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of this compound (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM at 0 °C, add EDC·HCl (1.2 equivalents) portion-wise.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Acyl Chloride-Mediated Amide Coupling
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine. This method is particularly useful for less reactive amines.[7][8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene or DMF (catalytic amount for oxalyl chloride)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine (2 - 3 equivalents)
-
Anhydrous Toluene or DCM
-
Standard workup and purification reagents
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2 equivalents).
-
Reflux the mixture for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,4-dichloro-1-benzothiophene-2-carbonyl chloride can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous toluene or DCM.
-
In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (2.5 equivalents) in the same solvent.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Mandatory Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Generalized mechanism of amide bond formation via activated intermediate.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application of 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Analogues in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of dichlorinated 1-benzothiophene-2-carboxylic acid scaffolds in the synthesis of kinase inhibitors, with a specific focus on an analogue, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2), a known allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). While direct utilization of 3,4-dichloro-1-benzothiophene-2-carboxylic acid is not prominently documented in publicly available literature for kinase inhibitor synthesis, the established activity of its 3,6-dichloro isomer provides a strong rationale for its investigation and use as a foundational scaffold. These notes provide detailed protocols for the synthesis of derivative compounds, quantitative data on their inhibitory activity, and an overview of the targeted signaling pathway.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling and are frequently implicated in the pathogenesis of various diseases, including cancer and metabolic disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The benzothiophene core is recognized as a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to form key interactions within the ATP-binding pocket of various kinases.
This report focuses on the utility of dichlorinated 1-benzothiophene-2-carboxylic acids as starting materials for the synthesis of potent kinase inhibitors. As a prime example, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) has been identified as an allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)[1][2]. BDK is a key regulator of branched-chain amino acid (BCAA) catabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases characterized by elevated BCAA levels[1]. The structural similarity of this compound to BT2 suggests its potential as a precursor for novel BDK inhibitors or inhibitors of other kinases.
Target Kinase and Signaling Pathway: BDK and BCAA Catabolism
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) is a mitochondrial serine/threonine kinase that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC)[1]. The BCKDC is a critical enzymatic complex responsible for the irreversible catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
The signaling pathway is as follows:
-
BCAA Transamination: In the initial step of BCAA catabolism, BCAAs are reversibly converted to their respective branched-chain α-ketoacids (BCKAs) by branched-chain aminotransferases (BCATs).
-
BCKDC-mediated Decarboxylation: The BCKAs are then oxidatively decarboxylated by the BCKDC. This is the rate-limiting step in BCAA catabolism.
-
BDK-mediated Inhibition: BDK phosphorylates the E1α subunit of the BCKDC, which leads to the inactivation of the complex. This phosphorylation event inhibits the breakdown of BCAAs, leading to their accumulation.
-
Inhibitor Action: Allosteric inhibitors, such as the 3,6-dichloro-1-benzothiophene-2-carboxylic acid derivative BT2, bind to BDK and induce a conformational change. This prevents BDK from phosphorylating and inactivating the BCKDC. Consequently, the BCKDC remains active, leading to increased BCAA catabolism and a reduction in circulating BCAA levels[1].
Caption: BCAA Catabolism and BDK Inhibition Pathway.
Quantitative Data
The inhibitory activity of 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) and its prodrug (BT3) against Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) has been quantified. The following table summarizes the key data.
| Compound Name | Structure | Target Kinase | Activity Metric | Value | Reference |
| 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) | BDK | IC₅₀ | 3.19 µM | [1] | |
| N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) | ![]() | BDK (Prodrug) | - | - |
Experimental Protocols
The following section provides a representative protocol for the synthesis of a kinase inhibitor prodrug starting from a dichlorinated 1-benzothiophene-2-carboxylic acid. This protocol is based on standard amide coupling reactions and is exemplified by the synthesis of an amide derivative, analogous to the prodrug of BT2.
Synthesis of N-Aryl-3,6-dichloro-1-benzothiophene-2-carboxamide
This protocol describes a general method for the coupling of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with an aromatic amine.
Materials:
-
3,6-dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq)
-
Substituted Aryl Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HOBt (1.2 eq) and the substituted aryl amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3,6-dichloro-1-benzothiophene-2-carboxamide.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Experimental Workflow for Amide Synthesis.
Conclusion
Dichlorinated 1-benzothiophene-2-carboxylic acids are valuable starting materials for the synthesis of kinase inhibitors. The well-established activity of the 3,6-dichloro analogue (BT2) as a potent allosteric inhibitor of BDK highlights the potential of this scaffold. The synthetic protocols provided herein offer a general framework for the derivatization of these carboxylic acids into a variety of amides, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting BDK and other kinases. Further investigation into the 3,4-dichloro isomer is warranted to explore its potential in kinase inhibitor discovery.
References
High-Throughput Screening Assays for Benzothiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzothiophene derivatives, a class of compounds with significant therapeutic potential across various disease areas including oncology, inflammation, and infectious diseases.[1][2] The versatile structure of the benzothiophene scaffold allows for extensive chemical modifications, making it a valuable core for drug discovery campaigns.[1] High-throughput screening plays a crucial role in efficiently evaluating large libraries of these derivatives to identify promising lead compounds.[2]
Application Notes
Benzothiophene derivatives have demonstrated a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Their mechanisms of action are diverse and include the inhibition of kinases, modulation of signaling pathways such as STAT3 and STING, and disruption of microbial growth.[3] The application of HTS allows for the rapid and efficient identification of benzothiophene derivatives with desired biological activities from large compound libraries.
Quantitative Data Summary
The following tables summarize the biological activity of selected benzothiophene derivatives from various screening assays.
Table 1: Anticancer Activity of Benzothiophene Derivatives (NCI-60 Screening)
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |
| 5 | Leukemia (CCRF-CEM) | 28.6 | [4] |
| Colon Cancer (COLO 205) | <10 | [5] | |
| CNS Cancer (SF-268) | 40.8 | ||
| Melanoma (MDA-MB-435) | <10 | [4] | |
| Ovarian Cancer (OVCAR-3) | 25.1 | [4] | |
| Prostate Cancer (PC-3) | 33.7 | ||
| 6 | Leukemia (CCRF-CEM) | 21.2 | [4] |
| CNS Cancer (SF-295) | 21.1 | [4] | |
| Prostate Cancer (DU-145) | 28.1 | ||
| 13 | Leukemia (RPMI-8226) | 33.7 | |
| Colon Cancer (HCT-116) | 45.6 | ||
| Melanoma (UACC-62) | 50.0 |
GI50: The concentration of the compound that causes 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 15 | STAT3 | 0.33 - 0.75 | [3] |
| 8b | STAT3 | Not specified | [6] |
| 10K | STAT3 | Not specified | [7] |
| K2071 | STAT3 | Not specified | [8] |
IC50: The concentration of the compound that inhibits 50% of the target enzyme's activity.
Table 3: Antimicrobial Activity of Benzothiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| II.b | S. aureus (MRSA) | 4 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays used to evaluate the biological activity of benzothiophene derivatives.
Anticancer Cell Viability HTS Assay (MTT Assay)
This assay determines the effect of benzothiophene derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) into 96-well or 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the benzothiophene derivatives in an appropriate solvent (e.g., DMSO). Add the compounds to the cell plates. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.
Anti-inflammatory HTS Assay (Nitric Oxide Assay)
This assay measures the ability of benzothiophene derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[1]
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[1]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value for each compound.
STING Agonist HTS Assay (Luciferase Reporter Assay)
This cell-based assay identifies benzothiophene derivatives that act as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.
Protocol:
-
Cell Seeding: Plate THP-1 dual reporter cells, which express a luciferase gene under the control of an interferon-stimulated gene (ISG) promoter, in a 96-well plate.[1]
-
Compound Addition: Add various concentrations of the benzothiophene derivatives to the cells.
-
Incubation: Incubate the cells for 24 hours to allow for STING pathway activation and subsequent luciferase expression.[1]
-
Luciferase Assay: Add a luciferase substrate to the wells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold-change in luciferase activity relative to the vehicle control and determine the EC50 value for each compound.
Visualizations
Signaling Pathway Diagrams
Caption: STAT3 Signaling Pathway.
Caption: STING Signaling Pathway.
Experimental Workflow Diagrams
Caption: General HTS Workflow.
Caption: Cell-Based HTS Workflow.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro experimental design and evaluation of the novel compound, 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The provided protocols are based on established methodologies to ensure robust and reproducible data generation for the assessment of its potential as a therapeutic agent.
Compound Information
| Compound Name | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₄Cl₂O₂S |
| Molecular Weight | 247.10 g/mol |
| Structure |
|
| CAS Number | 34576-95-9 |
| Known Analogs | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a known inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[1][2] |
Rationale for In Vitro Studies
The structural similarity of this compound to known bioactive molecules, particularly inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggests its potential as a modulator of this enzyme and related metabolic pathways.[1] Furthermore, the benzothiophene scaffold is present in various compounds with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.[3] Therefore, a tiered in vitro screening approach is recommended to elucidate the biological activity profile of this compound.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols: Antimicrobial Potential of 3,4-dichloro-1-benzothiophene-2-carboxylic acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
These notes summarize the available quantitative data from studies on similar compounds, detail relevant experimental protocols for antimicrobial screening, and propose a potential mechanism of action.
Data Presentation: Antimicrobial Activity of Benzothiophene Derivatives
Quantitative data on the antimicrobial activity of various benzothiophene derivatives are summarized below. This data can serve as a reference for predicting the potential efficacy of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [1] |
| Tetrahydrobenzothiophenes | 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Escherichia coli | 1.11 (µM) | [2] |
| Pseudomonas aeruginosa | 1.00 (µM) | [2] | ||
| Salmonella | 0.54 (µM) | [2] | ||
| Staphylococcus aureus | 1.11 (µM) | [2] | ||
| Fluorinated Benzothiophene-Indole Hybrids | Compound 3c | Methicillin-resistant S. aureus (MRSA) | 2.25 | [3] |
| Compound 3f | Methicillin-susceptible S. aureus (MSSA) | 2.75 | [3] | |
| 2-Thiophene Carboxylic Acid Thioureides | Various derivatives | Gram-negative clinical strains | 31.25 - 250 | [4] |
| Bacillus subtilis | 7.8 - 125 | [4] | ||
| Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [4] | ||
| Candida albicans | 31.25 - 62.5 | [4] | ||
| Aspergillus niger | 31.25 - 62.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of this compound, based on protocols used for analogous compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: a. Culture the microbial strain on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (broth without inoculum). c. Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Proposed Antimicrobial Mechanism of Action
The precise mechanism of action for this compound is yet to be determined. However, based on the general mechanisms of carboxylic acids and other antimicrobial heterocyclic compounds, a plausible hypothesis involves the disruption of the microbial cell membrane and inhibition of key cellular processes.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 3,4-dichloro-1-benzothiophene-2-carboxylic acid. This document outlines a strategic approach to developing potent therapeutic candidates by leveraging the structural features of the benzothiophene scaffold.
Introduction
Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural framework of benzothiophene allows for diverse chemical modifications, leading to the development of compounds that can interact with various biological targets and modulate key signaling pathways implicated in cancer progression.
This document focuses on the synthetic derivatization of this compound to generate novel compounds with potential anticancer efficacy. The protocols provided herein detail the synthesis of amide derivatives and the subsequent evaluation of their cytotoxic effects against various cancer cell lines.
Proposed Synthetic Pathway: Amide Derivatives
A promising and straightforward synthetic route to generate a library of diverse compounds from this compound is through the formation of amide derivatives. This approach allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships. A key example is the synthesis of 3,4-dichloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide.
Caption: General synthesis workflow for amide derivatives.
Experimental Protocols
General Synthesis of Amide Derivatives from this compound
This protocol describes a general method for the synthesis of amide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Substituted primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (using Thionyl Chloride): To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Method B (using EDC/HOBt): To a solution of this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
To the activated carboxylic acid from step 1, add a solution of the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) in the appropriate anhydrous solvent (DCM or DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzothiophene derivatives
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Data Presentation
The following tables present hypothetical quantitative data for novel amide derivatives of this compound.
Table 1: Synthesized Amide Derivatives
| Compound ID | R-Group (Amine) | Molecular Formula | Molecular Weight ( g/mol ) |
| BTD-1 | -NH-CH₂-Ph | C₁₆H₁₀Cl₂NOS | 351.23 |
| BTD-2 | -N(CH₃)₂ | C₁₁H₉Cl₂NOS | 289.17 |
| BTD-3 | -NH-(pyridin-3-yl) | C₁₄H₇Cl₂N₂OS | 337.20 |
| BTD-4 | -NH-(4-methoxyphenyl) | C₁₆H₁₀Cl₂NO₂S | 366.23 |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) |
| BTD-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| BTD-2 | 45.8 ± 3.5 | 55.1 ± 4.2 | 51.7 ± 3.9 |
| BTD-3 | 8.5 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 0.8 |
| BTD-4 | 11.2 ± 1.3 | 15.8 ± 1.4 | 13.5 ± 1.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Potential Mechanism of Action and Signaling Pathway
Some benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization or by targeting specific signaling pathways such as the RhoA/ROCK pathway.[1] The following diagram illustrates a potential mechanism of action for a novel benzothiophene derivative that inhibits the RhoA/ROCK pathway, leading to apoptosis.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
Conclusion
The synthetic protocols and evaluation methods detailed in these application notes provide a robust framework for the development of novel anticancer agents from this compound. The derivatization of this starting material, particularly through amide bond formation, presents a promising strategy for generating a diverse library of compounds for biological screening. Further investigation into the structure-activity relationships and mechanisms of action of these novel derivatives is warranted to identify lead candidates for further preclinical and clinical development.
References
Application Notes and Protocols for 3,6-Dichloro-1-benzothiophene-2-carboxylic Acid in Proteomics Research
Disclaimer: Initial research indicates that the compound of significant interest in the context of proteomics and metabolic research is 3,6-Dichloro-1-benzothiophene-2-carboxylic acid , commonly referred to as BT2 , rather than its 3,4-dichloro isomer. These application notes will focus on the scientifically documented activities of BT2.
Introduction
3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) is a potent, allosteric inhibitor of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK). BDK is a key mitochondrial enzyme that negatively regulates the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) through phosphorylation. The inhibition of BDK by BT2 leads to the activation of BCKDC, thereby promoting the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin resistance and ulcerative colitis, making BT2 a valuable tool for studying these pathways.[1][2][3]
In proteomics research, BT2 can be utilized as a chemical probe to investigate the BCAA catabolic pathway, identify novel protein-protein interactions, and explore off-target effects. Its specific mechanism of action allows for targeted studies of the BCKDC signaling cascade and its downstream effects on the proteome.
Mechanism of Action
BT2 functions as an allosteric inhibitor of BDK.[3] Its binding to BDK induces conformational changes that lead to the dissociation of the kinase from the BCKDC.[3] This dissociation prevents the phosphorylation and subsequent inactivation of the E1α subunit of BCKDC. Consequently, BCKDC remains in its active, dephosphorylated state, leading to an increased rate of BCAA catabolism.[1][2] This targeted action makes BT2 a valuable molecule for modulating a critical node in cellular metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2).
Table 1: In Vitro Activity of BT2
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 3.19 µM | BDK | High-throughput screen | [3] |
Table 2: In Vivo Effects of BT2 in Mice
| Treatment | Dosage | Effect | Tissue/Fluid | Reference |
| BT2 | 20 mg/kg/day for 1 week | Nearly complete dephosphorylation and maximal activation of BCKDC | Heart, muscle, kidneys, liver | [3] |
| BT2 | 20 mg/kg/day for 1 week | Reduction in plasma BCAA concentrations | Plasma | [3] |
| BT2 | Varies by study | Amelioration of inflammatory symptoms in DSS-induced colitis | Colon | [1][4] |
| BT2 | Varies by study | Suppression of mTORC1 activation | Colon | [1][4] |
Signaling Pathway
The diagram below illustrates the BCAA catabolic pathway and the regulatory role of BDK, which is inhibited by BT2.
Caption: BCAA catabolism pathway and its regulation by BDK and BT2.
Experimental Protocols
This section provides detailed protocols for experiments utilizing BT2 in a proteomics context.
Protocol 1: Western Blot Analysis of BCKDC Phosphorylation
This protocol is designed to assess the effect of BT2 on the phosphorylation status of the BCKDC E1α subunit in cell culture.
-
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BCKDHA (E1α), anti-total-BCKDHA (E1α), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of BT2 (e.g., 1, 5, 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phospho-BCKDHA signal to total BCKDHA and the loading control.
-
Protocol 2: Chemical Proteomics Workflow for Target Deconvolution
This protocol outlines a general workflow for identifying the protein targets of BT2 or similar small molecules from a complex biological sample using an affinity-based pull-down approach followed by mass spectrometry.
Caption: Chemical proteomics workflow for target identification.
-
Materials:
-
Biotinylated BT2 probe (requires chemical synthesis)
-
Control beads (e.g., streptavidin beads incubated with biotin)
-
Cell or tissue lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer and liquid chromatography system
-
-
Procedure:
-
Probe Immobilization and Incubation:
-
Synthesize a derivative of BT2 with a linker arm and a biotin tag.
-
Incubate the biotinylated BT2 probe with the cell or tissue lysate. As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
-
Affinity Purification:
-
Add streptavidin-coated beads to the lysates to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel trypsin digestion to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the resulting spectra against a protein database to identify the proteins.
-
Compare the proteins identified in the BT2-probe pull-down with the negative control to identify specific binding partners.
-
-
Target Validation:
-
Validate potential targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays.
-
-
Applications in Proteomics Research
-
Target Engagement and Validation: BT2 can be used to confirm the engagement of BDK in cellular models and to validate the efficacy of novel BDK inhibitors.
-
Pathway Analysis: Quantitative proteomics approaches, such as SILAC or TMT labeling, can be employed to study the global proteomic changes downstream of BDK inhibition by BT2, providing insights into the broader metabolic consequences.
-
Off-Target Identification: The chemical proteomics workflow described can be used to identify potential off-target interactions of BT2, which is crucial for its development as a therapeutic agent. Recent studies suggest BT2 may also act as a mitochondrial uncoupler, and proteomics can help elucidate the proteins involved in this secondary mechanism.[5][6][7]
-
Drug Discovery: By understanding the proteomic consequences of BDK inhibition, researchers can identify new biomarkers for diseases associated with BCAA metabolism and develop novel therapeutic strategies.
References
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a three-step process starting from 2,3-dichlorobenzaldehyde. This process involves a one-pot condensation and cyclization reaction, followed by the hydrolysis of the resulting ester.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis.
Part 1: Synthesis of Ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate
Q1: My condensation/cyclization reaction is not proceeding or is giving a very low yield. What are the possible causes?
A1: Several factors could be contributing to a low yield in this step:
-
Purity of Reagents: Ensure that the 2,3-dichlorobenzaldehyde is free of any corresponding benzoic acid, which can interfere with the base. The ethyl thioglycolate should be freshly distilled if it has been stored for a long time, as it can oxidize.
-
Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a suitable base for this reaction.[1] Ensure it is anhydrous and used in at least a slight excess (e.g., 1.1 equivalents) to drive the reaction forward.
-
Solvent Quality: The solvent, typically N,N-Dimethylformamide (DMF), must be anhydrous. Water can inhibit the reaction.
-
Reaction Temperature: A temperature of around 60°C is a good starting point.[1] If the reaction is slow, a moderate increase to 70-80°C may be beneficial. However, excessively high temperatures can lead to decomposition and side products.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). These reactions can sometimes require several hours to reach completion.
Q2: I am observing multiple spots on my TLC plate during the cyclization step. What are the likely side products?
A2: The formation of multiple products can be due to:
-
Incomplete Cyclization: You may be seeing the intermediate from the Knoevenagel condensation that has not yet cyclized. This can sometimes be resolved by increasing the reaction time or temperature.
-
Dimerization or Polymerization: Aldehydes can undergo side reactions under basic conditions. Ensure a controlled addition of reagents and maintain a consistent temperature.
-
Decarboxylation: While less common at this stage, some decarboxylation of the ester could occur under harsh conditions.
Part 2: Saponification (Hydrolysis) of the Ester
Q3: The hydrolysis of my ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate is very slow or incomplete. Why is this happening?
A3: The hydrolysis of this particular ester can be challenging due to steric hindrance and the electron-withdrawing nature of the chloro-substituents.[2][3]
-
Steric Hindrance: The groups on the benzothiophene ring can make it difficult for the hydroxide ion to attack the carbonyl carbon of the ester.[4]
-
Insufficient Base or Water: Ensure a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. The presence of water is crucial for the hydrolysis to proceed. A mixture of ethanol and aqueous NaOH is a common choice.[5]
-
Low Temperature: Refluxing the reaction mixture is often necessary to provide enough energy to overcome the activation barrier for this sterically hindered ester.[5]
Q4: What alternative conditions can I try for a difficult hydrolysis?
A4: If standard conditions fail, consider the following more robust methods:
-
Use of a Co-solvent: Solvents like Tetrahydrofuran (THF) or Dioxane can improve the solubility of the ester and facilitate the reaction.
-
Phase-Transfer Catalysis: A phase-transfer catalyst can be employed to increase the effective concentration of the hydroxide ion in the organic phase.
-
Non-Aqueous Hydrolysis: A mixture of potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO can generate a highly reactive "anhydrous hydroxide" species, which is effective for hydrolyzing hindered esters at room temperature.[6]
Caption: Decision workflow for troubleshooting the ester hydrolysis step.
Part 3: Workup and Purification
Q5: I am having trouble isolating my final product after acidification.
A5: The carboxylic acid product should precipitate upon acidification of the aqueous layer after hydrolysis.
-
Incomplete Precipitation: If the product does not precipitate, it may be due to its partial solubility in the aqueous medium. Try cooling the solution in an ice bath to reduce solubility.
-
Emulsion Formation: During extraction with an organic solvent (e.g., ethyl acetate), emulsions can form. To break up emulsions, you can add a small amount of brine (saturated NaCl solution).
-
Oily Product: If the product comes out as an oil instead of a solid, this could indicate the presence of impurities. Try to triturate the oil with a non-polar solvent like hexane to induce crystallization.
Q6: What is the best way to purify the final this compound?
A6: Recrystallization is the most common method for purifying the final product.
-
Solvent Selection: A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, acetic acid, or a mixture of ethyl acetate and hexane are good starting points to test.
-
Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to remove colored impurities.
Experimental Protocols and Data
The following protocols are based on established methodologies for similar chemical transformations.
Protocol 1: Synthesis of Ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate
This is a one-pot procedure for the Knoevenagel condensation and subsequent intramolecular cyclization.
| Parameter | Value | Reference/Comment |
| Reagents | ||
| 2,3-Dichlorobenzaldehyde | 1.0 eq | |
| Ethyl thioglycolate | 1.2 eq | [1] |
| Potassium carbonate (K₂CO₃) | 1.1 eq | Anhydrous[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |
| Temperature | 60 °C | [1] |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Typical Yield | 60-80% | Estimated based on similar reactions |
Methodology:
-
To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous DMF, add ethyl thioglycolate (1.2 eq) and anhydrous potassium carbonate (1.1 eq).
-
Heat the reaction mixture to 60°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Saponification of Ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate
| Parameter | Value | Reference/Comment |
| Reagents | ||
| Ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate | 1.0 eq | |
| Sodium Hydroxide (NaOH) | 2.0-3.0 eq | [5] |
| Solvent | Ethanol / Water (e.g., 2:1 v/v) | |
| Temperature | Reflux (approx. 80-90°C) | [5] |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Typical Yield | >90% |
Methodology:
-
Dissolve the ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US5843963A - Benzothiophene compounds, intermediates, processes, compositions, and methods - Google Patents [patents.google.com]
- 6. scite.ai [scite.ai]
Technical Support Center: Optimizing Reaction Conditions for 3,4-dichloro-1-benzothiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The following information is based on established chemical principles for the synthesis of related benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
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Synthesis of the Precursor: Preparation of 3,4-dichlorobenzo[b]thiophene. This can be achieved through various cyclization reactions.
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Carboxylation: Introduction of the carboxylic acid group at the 2-position of the benzothiophene ring, typically via lithiation followed by quenching with carbon dioxide.
Q2: My overall yield is low. Which step is the most likely cause?
Low overall yield can arise from inefficiencies in either the cyclization to form the benzothiophene core or the subsequent carboxylation step. The lithiation reaction (Step 2) is often highly sensitive to moisture and temperature, making it a critical point for optimization. Incomplete cyclization or formation of side products in Step 1 can also significantly reduce the amount of starting material available for the second step.
Q3: I am observing multiple products in my final mixture. What are the likely impurities?
Common impurities can include the unreacted 3,4-dichlorobenzo[b]thiophene starting material from the carboxylation step, potential regioisomers if the lithiation is not completely selective, and byproducts from side reactions such as over-lithiation or reaction with atmospheric components if the inert atmosphere is not strictly maintained.
Q4: What are the best practices for handling the reagents used in this synthesis?
Many reagents used in this synthesis are hazardous. For instance, organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Chlorinated starting materials can be toxic and irritating. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and maintain a strict inert atmosphere (e.g., argon or nitrogen) for moisture-sensitive reactions.
Experimental Protocols and Troubleshooting
A plausible synthetic approach for this compound is detailed below, followed by troubleshooting guides for each key stage.
Step 1: Synthesis of 3,4-Dichlorobenzo[b]thiophene (Precursor)
A common route to substituted benzothiophenes is the acid-catalyzed cyclization of a suitable precursor. For this target, a plausible starting material would be an arylthioacetaldehyde acetal derived from 2,3-dichlorothiophenol.
Experimental Protocol: Acid-Catalyzed Cyclization
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Preparation of the Acetal: React 2,3-dichlorothiophenol with a suitable chloroacetaldehyde acetal (e.g., 2-chloro-1,1-diethoxyethane) in the presence of a base (e.g., sodium ethoxide in ethanol) to form the corresponding arylthioacetaldehyde diethyl acetal.
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Cyclization: Add the purified arylthioacetaldehyde diethyl acetal dropwise to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA), at a temperature range of 100-140 °C under an inert atmosphere.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture and carefully pour it onto ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Step 1
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Cyclized Product | Incomplete reaction. | Increase reaction temperature in 10 °C increments. Increase reaction time. Ensure sufficient acid catalyst is used. |
| Decomposition of starting material or product. | Lower the reaction temperature. Use a milder acid catalyst (e.g., Amberlyst-15). | |
| Formation of Polymeric Byproducts | Reaction temperature is too high. | Decrease the reaction temperature. Ensure slow, dropwise addition of the starting material to the hot acid. |
| Difficult Purification | Presence of unreacted starting material and byproducts with similar polarity. | Optimize column chromatography conditions (e.g., use a shallow gradient of a less polar eluent system). Consider recrystallization if the product is a solid. |
Data Presentation: Optimization of Cyclization
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 100 | 4 | 45 |
| 2 | PPA | 120 | 4 | 65 |
| 3 | PPA | 140 | 4 | 50 (decomposition observed) |
| 4 | Eaton's Reagent | 80 | 6 | 70 |
| 5 | Amberlyst-15 | 110 (refluxing toluene) | 12 | 62 |
Step 2: Carboxylation of 3,4-Dichlorobenzo[b]thiophene
This step involves the deprotonation at the 2-position using a strong base, followed by quenching the resulting organolithium species with carbon dioxide.
Experimental Protocol: Lithiation and Carboxylation
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Reaction Setup: In a flame-dried, three-necked flask under a strict inert atmosphere (argon or nitrogen), dissolve 3,4-dichlorobenzo[b]thiophene in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
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Carboxylation: Quench the reaction by pouring the cold solution onto an excess of crushed dry ice (solid CO2) or by bubbling dry CO2 gas through the solution.
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Workup: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl (e.g., 1 M) to a pH of ~2.
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Extraction: Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Guide: Step 2
| Problem | Possible Cause | Recommended Solution |
| Recovery of Starting Material (No Reaction) | Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. |
| Presence of moisture or other electrophilic impurities. | Ensure all glassware is rigorously flame-dried. Use anhydrous solvents. Purify the starting benzothiophene if necessary. | |
| Low Yield of Carboxylic Acid | Incomplete lithiation. | Increase the amount of n-BuLi to 1.2-1.5 equivalents. Extend the stirring time at -78 °C. |
| Inefficient trapping with CO2. | Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing during the quench. | |
| Formation of Ketone Byproduct | The organolithium reagent is reacting with the newly formed carboxylate. | Ensure the reaction is quenched at a low temperature and that the organolithium species is added to an excess of CO2, not the other way around. |
Data Presentation: Optimization of Carboxylation
| Entry | Base (Equivalents) | Temperature (°C) | Quenching Method | Yield (%) |
| 1 | n-BuLi (1.1) | -78 | Poured onto dry ice | 75 |
| 2 | n-BuLi (1.1) | -40 | Poured onto dry ice | 55 |
| 3 | n-BuLi (1.5) | -78 | Poured onto dry ice | 85 |
| 4 | s-BuLi (1.1) | -78 | Poured onto dry ice | 78 |
| 5 | n-BuLi (1.1) | -78 | CO2 gas bubbled | 70 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the carboxylation step.
Technical Support Center: Purification of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing major impurities, especially if the crude product is relatively clean. Column chromatography is employed for separating more complex mixtures or for achieving very high purity.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for aromatic carboxylic acids include mixtures of a polar solvent (like ethanol or acetone) with an anti-solvent (like water or hexanes). It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent pair.
Q3: I'm observing significant product loss during recrystallization. What can I do to improve the yield?
A3: High product loss can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive volume of solvent will keep more of your product in solution upon cooling. Also, ensure that the cooling process is not too rapid, as this can lead to the formation of small, impure crystals. Gradual cooling will favor the formation of larger, purer crystals.
Q4: My compound is streaking on the silica gel column during chromatography. How can I prevent this?
A4: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of the compound interacting with the silica surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the carboxylic acid in its protonated form, leading to sharper bands and better separation.
Q5: What are the expected impurities from the synthesis of this compound?
A5: While the exact impurities depend on the synthetic route, common contaminants may include starting materials, incompletely chlorinated intermediates, and over-chlorinated byproducts. Isomeric impurities may also be present. Understanding the potential impurities from your specific synthesis is key to designing an effective purification strategy.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Experiment with different solvents or use a co-solvent system to decrease solubility.2. Use the minimum amount of hot solvent to dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask). |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities. | 1. Select a solvent with a lower boiling point.2. Attempt a preliminary purification step, such as an activated carbon treatment, to remove some impurities before recrystallization. |
| No Crystal Formation | 1. The solution is not sufficiently supersaturated.2. The presence of impurities is inhibiting crystallization. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.2. Purify the material by another method, such as column chromatography, before attempting recrystallization again. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. The chosen eluent system is not optimal.2. The column was not packed properly. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Streaking | 1. The carboxylic acid is interacting with the silica gel. | 1. Add 0.5-1% acetic acid or formic acid to the mobile phase. |
| Compound Insoluble in Eluent | 1. The compound has very low solubility in the chosen mobile phase. | 1. Use a "dry loading" technique: dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
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Eluent Preparation: Prepare a suitable mobile phase, for example, a mixture of hexanes and ethyl acetate with the addition of 0.5% acetic acid. The optimal ratio should be determined by TLC.
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Column Packing: Pack a chromatography column with silica gel using a slurry of the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For better separation, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate + 0.5% acetic acid) to elute the compound.
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Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product can be assessed using the following techniques:
| Technique | Expected Result for Pure Compound |
| Thin Layer Chromatography (TLC) | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sharp, well-defined peaks corresponding to the structure of the compound, with no significant impurity peaks. |
| Melting Point Analysis | A sharp melting point range that is consistent with the literature value. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Technical Support Center: Synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3,4-dichloro-1-benzothiophene-2-carboxylic acid synthesis. The guidance is structured around two plausible and chemically sound synthetic pathways, derived from established methodologies for related benzothiophene derivatives.
Pathway 1: From Substituted Cinnamic Acid
This route is adapted from the known synthesis of 3-chlorobenzo[b]thiophene-2-carbonylchloride from cinnamic acid and thionyl chloride. The proposed starting material is 2,3-dichlorocinnamic acid.
Experimental Workflow
Caption: Workflow for Pathway 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of carbonyl chloride (Step B) | - Incomplete reaction with thionyl chloride.- Degradation of the product at high temperatures. | - Ensure an excess of thionyl chloride is used.- Maintain a reflux temperature appropriate for the solvent (e.g., chlorobenzene) and monitor the reaction progress by TLC or GC.- Use a catalytic amount of pyridine to facilitate the reaction. |
| Formation of side products during cyclization | - Incorrect cyclization regiochemistry.- Polymerization of starting material or intermediates. | - Control the reaction temperature carefully.- Ensure the absence of water until the hydrolysis step. |
| Incomplete hydrolysis (Step D) | - Insufficient water or base.- Short reaction time. | - Use an adequate amount of water for hydrolysis. If using a base for saponification, ensure at least stoichiometric amounts are used.- Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Difficulty in purification (Step F) | - Presence of unreacted starting materials or byproducts. | - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).- Column chromatography on silica gel may be necessary if recrystallization is ineffective. |
FAQs for Pathway 1
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Q1: What is a suitable solvent for the reaction of 2,3-dichlorocinnamic acid with thionyl chloride?
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A1: High-boiling inert solvents like chlorobenzene are often used for this type of reaction.
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Q2: How can I monitor the progress of the cyclization reaction?
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A2: You can monitor the reaction by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
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Q3: What conditions should be used for the hydrolysis of the acid chloride?
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A3: The acid chloride can be hydrolyzed by carefully adding water. Alternatively, for a more controlled reaction, it can be dissolved in an inert solvent like THF and then treated with water or a dilute aqueous base.
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Pathway 2: From Substituted 2-Fluorobenzaldehyde
This pathway is based on the synthesis of substituted benzothiophene-2-carboxylic acids from 2-fluorobenzaldehydes and ethyl thioglycolate, followed by ester hydrolysis. The proposed starting material is 2-fluoro-3,4-dichlorobenzaldehyde.
Experimental Workflow
Caption: Workflow for Pathway 2.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the ethyl ester (Step B) | - Incomplete reaction between the aldehyde and ethyl thioglycolate.- Ineffective base. | - Use a suitable base such as potassium carbonate (K₂CO₃).- Ensure anhydrous conditions, as water can interfere with the reaction.- The reaction may require heating (e.g., 60°C in DMF).[1] |
| Side reaction during cyclization | - Formation of undesired isomers. | - Maintain the recommended reaction temperature to favor the desired cyclization pathway. |
| Incomplete ester hydrolysis (Step D) | - Insufficient base (e.g., NaOH).- Short reaction time or low temperature. | - Use a sufficient excess of a strong base like sodium hydroxide in a solvent such as ethanol.[1]- The reaction can often be performed at room temperature overnight, but gentle heating may be required.[1] |
| Product purification challenges (Step F) | - Contamination with the starting ester or other byproducts. | - After acidification of the reaction mixture, the product should precipitate. It can then be collected by filtration and washed.- Recrystallization is a common method for purification. |
FAQs for Pathway 2
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Q1: What is a suitable solvent and base for the initial condensation and cyclization reaction?
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A1: Anhydrous Dimethylformamide (DMF) is a common solvent, and potassium carbonate (K₂CO₃) is an effective base for this reaction.[1]
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Q2: How is the final product isolated after ester hydrolysis?
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A2: After the hydrolysis is complete, the reaction mixture is typically concentrated, diluted with water, and then acidified with an acid like HCl. The precipitated carboxylic acid can then be collected by filtration.[1]
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Q3: Can other thioglycolates be used?
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A3: Yes, other alkyl thioglycolates (e.g., methyl thioglycolate) can potentially be used, but this may require optimization of the reaction conditions.
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General Experimental Protocols
Protocol for Pathway 1: Hydrolysis of the Carbonyl Chloride
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The crude 3,4-dichloro-1-benzothiophene-2-carbonyl chloride is dissolved in a suitable inert solvent (e.g., THF).
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The solution is cooled in an ice bath.
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Water is added dropwise with vigorous stirring.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The solvent is removed under reduced pressure.
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The resulting solid is purified by recrystallization.
Protocol for Pathway 2: Ester Synthesis and Hydrolysis
Ester Synthesis:
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To a solution of 2-fluoro-3,4-dichlorobenzaldehyde in anhydrous DMF, add potassium carbonate and ethyl thioglycolate.[1]
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Stir the mixture at an elevated temperature (e.g., 60°C) for several hours, monitoring the reaction by TLC.[1]
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After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.
Ester Hydrolysis:
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Dissolve the crude ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate in ethanol.
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Add an aqueous solution of sodium hydroxide (e.g., 3N NaOH).[1]
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Stir the mixture at room temperature overnight.[1]
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Remove the ethanol under reduced pressure.
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Dilute the residue with water and acidify with a strong acid (e.g., 1N HCl) to precipitate the carboxylic acid.[1]
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization.
References
Technical Support Center: Synthesis of Dichlorobenzothiophene Carboxylic Acids
Welcome to the technical support center for the synthesis of dichlorobenzothiophene carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of dichlorobenzothiophene carboxylic acids. The primary synthetic route often involves three key stages: Esterification , Chlorination , and Hydrolysis .
Problem 1: Low Yield in Esterification of Thiophene-2-carboxylic Acid
Possible Causes:
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Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
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Reagent Quality: The quality of the starting materials, particularly the thiophene-2-carboxylic acid and the alcohol, can significantly impact the yield. Impurities can interfere with the reaction.
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Inefficient Water Removal: Esterification is an equilibrium reaction. Failure to effectively remove the water produced as a byproduct will shift the equilibrium back towards the reactants, resulting in a low yield.
Troubleshooting Steps:
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Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature.
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Verify Reagent Purity: Ensure the purity of your starting materials. If necessary, purify the thiophene-2-carboxylic acid by recrystallization.
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Use a Dehydrating Agent: Employ a dehydrating agent like sulfuric acid, which also acts as a catalyst, or use a Dean-Stark apparatus to physically remove water from the reaction mixture.[1]
Problem 2: Formation of Multiple Chlorinated Byproducts During Chlorination
Possible Causes:
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Over-chlorination: The use of harsh chlorinating agents or prolonged reaction times can lead to the formation of tri- or even tetra-chlorinated benzothiophene species.
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Lack of Regioselectivity: The chlorination of the benzothiophene ring can sometimes lack regioselectivity, leading to a mixture of different dichlorinated isomers.
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Side Reactions with Solvent: Certain solvents can react with the chlorinating agent, leading to impurities.
Troubleshooting Steps:
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Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a good choice for controlled chlorination, offering high selectivity and yield under mild conditions.[2] For C3-chlorination of C2-substituted benzothiophenes, sodium hypochlorite pentahydrate (NaOCl·5H₂O) can be an effective reagent.[3]
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Control Reaction Conditions: Carefully control the stoichiometry of the chlorinating agent, the reaction temperature, and the reaction time to minimize over-chlorination.
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Solvent Selection: Use an inert solvent that does not react with the chlorinating agent. Dichloromethane is a common choice.
Problem 3: Incomplete Hydrolysis of the Dichlorobenzothiophene Ester
Possible Causes:
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Insufficient Base or Acid: In alkaline hydrolysis, an inadequate amount of base will result in an incomplete reaction. Similarly, for acid-catalyzed hydrolysis, insufficient acid will slow down or stall the reaction.
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Steric Hindrance: The dichlorobenzothiophene moiety can present steric hindrance, making the ester less susceptible to hydrolysis.
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Low Solubility: The ester may have low solubility in the reaction medium, limiting its contact with the hydrolyzing agent.
Troubleshooting Steps:
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Increase Reagent Concentration: For alkaline hydrolysis, use a sufficient excess of a strong base like sodium hydroxide.[4] For acid-catalyzed hydrolysis, ensure an adequate concentration of a strong acid.
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Elevate Reaction Temperature: Heating the reaction mixture to reflux can often overcome the energy barrier for hydrolysis.[4]
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Use a Co-solvent: To improve solubility, a co-solvent system (e.g., a mixture of an alcohol and water) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing dichlorobenzothiophene carboxylic acids?
A common and effective method involves a three-step sequence starting from thiophene-2-carboxylic acid:
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Esterification: The carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxyl group during the subsequent chlorination step.
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Chlorination: The ester is then chlorinated using a suitable agent like N-chlorosuccinimide (NCS) to introduce two chlorine atoms onto the thiophene ring.[2]
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Hydrolysis: The final step is the hydrolysis of the dichlorinated ester back to the carboxylic acid, typically under basic conditions.[4]
Q2: What are some potential side reactions to be aware of during the synthesis?
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Decarboxylation: Carboxylic acids, especially when heated in the presence of acid or base, can undergo decarboxylation, leading to the loss of the carboxyl group as CO₂.[5][6] This is more likely to occur with β-keto acids but can be a concern under harsh conditions.
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Dimerization: Benzothiophene derivatives, particularly their S-oxides, can undergo dimerization reactions, such as Diels-Alder reactions, which can lead to complex, high-molecular-weight byproducts.
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Oxidation of the Sulfur Atom: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or a sulfone, especially if oxidizing chlorinating agents are used or if the reaction is exposed to air at high temperatures.[3]
Q3: How can I purify the final dichlorobenzothiophene carboxylic acid product?
A common and effective method for purifying solid carboxylic acids is recrystallization .[7] A suitable solvent system (e.g., ethanol/water or toluene/hexanes) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
For liquid carboxylic acids or for removing neutral and basic impurities from solid acids, an acid-base extraction can be performed.[7] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt. The aqueous layer is then separated, acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[7]
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Dichlorothiophene Carboxylic Acid
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | Thiophene-2-carboxylic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 85-95 |
| Chlorination | Ethyl thiophene-2-carboxylate, N-Chlorosuccinimide | Acetonitrile | 0 - RT | 2-4 | 80-90 |
| Hydrolysis | Dichloro-ethylthiophene-2-carboxylate, NaOH | Ethanol/Water | Reflux | 2-4 | >90 |
Note: These are general conditions and may require optimization for specific dichlorobenzothiophene isomers.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid[2]
Step 1: Esterification of Thiophene-2-carboxylic Acid
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To a solution of thiophene-2-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl thiophene-2-carboxylate.
Step 2: Chlorination of Ethyl Thiophene-2-carboxylate
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Dissolve ethyl thiophene-2-carboxylate in acetonitrile and cool the solution to 0 °C in an ice bath.
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Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude dichloro-ethylthiophene-2-carboxylate.
Step 3: Hydrolysis of Dichloro-ethylthiophene-2-carboxylate
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Dissolve the crude dichloro-ethylthiophene-2-carboxylate in a mixture of ethanol and water.
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Add a sufficient amount of sodium hydroxide and reflux the mixture for 2-4 hours.
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Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the 4,5-dichlorothiophene-2-carboxylic acid.
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Filter the solid, wash with cold water, and dry to obtain the final product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Overcoming solubility issues of 3,4-dichloro-1-benzothiophene-2-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,4-dichloro-1-benzothiophene-2-carboxylic acid and other poorly soluble carboxylic acids in experimental assays.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous buffers commonly used in biological and biochemical assays. This guide provides a systematic approach to addressing these solubility challenges.
Initial Assessment: Compound Precipitation in Aqueous Buffer
It is a common issue for hydrophobic compounds like this compound to precipitate when diluted from an organic stock solution into an aqueous assay buffer. The following workflow can help diagnose and solve this problem.
Caption: Workflow for troubleshooting compound precipitation.
Q1: My this compound stock solution is cloudy. What should I do?
A cloudy stock solution indicates that the compound is not fully dissolved in the chosen solvent.
-
Recommendation: Try gentle warming (do not exceed 40°C) or vortexing. If the solution does not clear, the compound may have limited solubility in that solvent. It is advisable to prepare a new stock solution in a solvent with better solubilizing properties. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic compounds.
Q2: The compound dissolves in organic solvent but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Initial Steps:
-
Lower the Final Concentration: Determine if a lower concentration of the compound can be used in your assay without compromising the experimental goals.
-
Increase the Organic Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final assay buffer can help keep the compound in solution. Be sure to include a vehicle control with the same concentration of the solvent.
-
-
Advanced Solubilization Strategies: If the initial steps are not successful, consider the following methods.
FAQs: Advanced Solubilization Techniques
Q3: Can I use pH modification to improve the solubility of this compound?
Yes. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
-
Mechanism: In its protonated (acidic) form at low pH, the compound is less polar and therefore less soluble in water. By increasing the pH of the buffer, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare your aqueous assay buffer at a pH value at least 1-2 units above the predicted pKa of the carboxylic acid group.
-
When diluting the stock solution into the buffer, add it dropwise while vortexing to facilitate mixing and prevent local precipitation.
-
-
Caution: Ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Q4: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that are used in small quantities in the final assay buffer to increase the solubility of hydrophobic compounds.
-
Common Co-solvents: DMSO, ethanol, and methanol are frequently used.
-
Considerations: The final concentration of the co-solvent should be kept as low as possible, as high concentrations can be toxic to cells or interfere with assay components. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent.
| Co-solvent | Typical Final Concentration in Cell-Based Assays | Notes |
| DMSO | < 0.5% (v/v) | Can affect cell differentiation and has antioxidant properties. |
| Ethanol | < 0.5% (v/v) | Can be metabolized by some cells. |
| Methanol | < 0.1% (v/v) | Generally more toxic than ethanol. |
Q5: Are there other excipients I can use to improve solubility?
Yes, surfactants and cyclodextrins are other options.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. Use them at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. The hydrophobic compound can be encapsulated within the cyclodextrin's core, forming an inclusion complex that is more water-soluble. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
The choice of the solubilization method depends on the specific requirements of the assay. The following decision tree can guide you in selecting an appropriate strategy.
Caption: Decision tree for selecting a solubilization method.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a small molecule inhibitor, such as this compound, could potentially interfere with a signaling pathway. This is a generalized representation and not based on experimental data for this specific compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out the required amount of this compound. For 1 ml of a 10 mM solution, you will need a mass equivalent to 0.01 moles of the compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution in Assay Buffer
-
Thaw the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in your assay buffer. For example, to achieve a final concentration of 10 µM in a 100 µl assay volume with a final DMSO concentration of 0.1%, you would add 1 µl of the 10 mM stock to 99 µl of assay buffer to make a 100 µM intermediate solution.
-
From this intermediate dilution, you can perform further serial dilutions in the assay buffer to achieve the desired final concentrations for your experiment.
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Always include a vehicle control in your experiment, which contains the same final concentration of DMSO (or other co-solvent) as your test samples.
Technical Support Center: Stability Studies of 3,4-dichloro-1-benzothiophene-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on 3,4-dichloro-1-benzothiophene-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the ICH.[1] These studies involve intentionally exposing the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[1][2] The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[1][3] This ensures the safety, efficacy, and quality of the drug product throughout its shelf life.
Q2: What is the generally accepted level of degradation to aim for in these studies?
A2: A target degradation of 5-20% is generally considered appropriate.[1][4] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary or tertiary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[1]
Q3: What are the likely degradation pathways for a molecule like this compound?
A3: Based on its chemical structure, several degradation pathways are plausible:
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Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation could potentially occur.
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Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which could lead to the formation of a sulfoxide or sulfone.[5][6]
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Photodegradation: Chlorinated aromatic compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-chlorine bond or reactions involving the aromatic ring system.[7][8]
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Thermolysis: At elevated temperatures, decarboxylation or other rearrangements of the molecule could occur.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is an analytical procedure capable of distinguishing the API from its degradation products.[3] The development process typically involves:
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Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is a common starting point. The mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, should be optimized to achieve good separation.[9][10]
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Method Optimization: Experiment with different mobile phase compositions, pH, flow rates, and column temperatures to achieve adequate resolution between the parent compound and all degradation peaks.
-
Forced Degradation Sample Analysis: Analyze the samples from your forced degradation studies to ensure the method can separate all generated degradants from the parent peak and from each other.
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Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. For photostability, ensure a high-intensity light source is used. |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. This helps to avoid the formation of irrelevant secondary degradants.[1] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. | Adjust the mobile phase pH to ensure the carboxylic acid is in a consistent ionization state. Optimize the organic solvent-to-buffer ratio. If the issue persists, try a different column chemistry or replace the existing column. |
| Mass balance is not within the acceptable range (typically 95-105%). | Co-elution of degradants with the parent peak. Degradants do not have a chromophore and are not detected by the UV detector. Formation of volatile or insoluble degradants. | Check for peak purity of the parent compound using a photodiode array (PDA) detector. Use a mass spectrometer (LC-MS) to look for non-chromophoric or co-eluting species.[11] Consider using a different detection method if volatile or non-UV active degradants are suspected. |
| Precipitation of the compound during the study. | Poor solubility of the compound in the stress medium. | Use a co-solvent (e.g., methanol, acetonitrile) to increase the solubility of the compound. However, ensure the co-solvent itself is inert under the stress conditions. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Major Degradation Products (RT) | Mass Balance (%) |
| 0.1 M HCl at 80°C | 24h | 92.5 | 7.5 | 4.2 min | 99.5 |
| 0.1 M NaOH at 60°C | 12h | 88.1 | 11.9 | 3.8 min, 5.1 min | 98.9 |
| 10% H₂O₂ at RT | 24h | 85.3 | 14.7 | 6.5 min (Sulfoxide) | 100.2 |
| Thermal (80°C, solid) | 48h | 98.2 | 1.8 | - | 100.1 |
| Photolytic (ICH Q1B) | 24h | 94.6 | 5.4 | 7.2 min | 99.3 |
Experimental Protocols
Acid Hydrolysis
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Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Add an equal volume of 0.1 M hydrochloric acid to the solution.
-
Heat the mixture at 80°C in a water bath.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
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Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
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A control sample (drug substance in the solvent mixture without acid) should be prepared and analyzed in parallel.[1]
Base Hydrolysis
-
Prepare a 1 mg/mL solution of the drug substance as described for acid hydrolysis.
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Add an equal volume of 0.1 M sodium hydroxide to the solution.
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Maintain the mixture at 60°C in a water bath.
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Withdraw aliquots at specified time intervals.
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Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample and analyze by HPLC.
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A control sample (drug substance in the solvent mixture without base) should be run in parallel.[1]
Oxidative Degradation
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Prepare a 1 mg/mL solution of the drug substance.
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Add an appropriate volume of hydrogen peroxide solution (e.g., 10% H₂O₂).
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Keep the solution at room temperature, protected from light.
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Withdraw aliquots at various time points.
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Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
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A control sample (drug substance in the solvent without hydrogen peroxide) should be analyzed concurrently.[1]
Photolytic Degradation
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Expose the drug substance, both in solid form and in solution (e.g., in quartz cuvettes), to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
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At the end of the exposure period, prepare the samples for HPLC analysis by dissolving the solid sample or diluting the solution sample.
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Analyze both the exposed and control samples by HPLC.
Thermal Degradation
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Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
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Withdraw samples at designated time points.
-
Prepare solutions of the withdrawn samples in a suitable solvent.
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Dilute to an appropriate concentration and analyze by HPLC.
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A control sample should be stored at a lower temperature (e.g., 4°C) and analyzed at the same time points.
Visualizations
Caption: Workflow for forced degradation studies and stability-indicating method development.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Optimizing Coupling Reactions for Benzothiophene-2-Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of coupling reactions with benzothiophene-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using benzothiophene-2-carboxylic acids in palladium-catalyzed coupling reactions?
A1: The two main challenges are potential catalyst poisoning by the sulfur atom in the benzothiophene ring and interference from the carboxylic acid group. Sulfur can coordinate to the palladium catalyst, reducing its activity.[1] The acidic proton of the carboxylic acid can react with basic reagents, and the carboxylate group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q2: Which coupling reactions are commonly used to functionalize benzothiophene-2-carboxylic acids?
A2: Several palladium-catalyzed cross-coupling reactions are applicable, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Sonogashira Coupling: To create C-C bonds with terminal alkynes.[2]
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Heck Coupling: For the formation of C-C bonds with alkenes.
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Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.
Q3: How can I minimize catalyst poisoning by the sulfur in the benzothiophene ring?
A3: Several strategies can be employed:
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Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic steps and reduce the inhibitory effect of sulfur.[3]
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Catalyst Loading: A slightly higher catalyst loading (e.g., 1-5 mol%) might be necessary to compensate for some catalyst deactivation.
-
Pre-catalyst Choice: Using well-defined, air- and moisture-stable pre-catalysts like PEPPSI-IPr can offer higher efficiency and stability.[3]
Q4: Should I protect the carboxylic acid group before performing a coupling reaction?
A4: Protection of the carboxylic acid group, typically by converting it to an ester (e.g., methyl, ethyl, or tert-butyl ester), is a common and often recommended strategy. This prevents the acidic proton from interfering with the base and reduces the potential for the carboxylate to inhibit the catalyst.[4] However, this adds extra steps to the synthesis (protection and deprotection).
Q5: What are the alternatives to protecting the carboxylic acid group?
A5: If you wish to avoid protection/deprotection steps, you can try the following:
-
Careful Base Selection: Use a base that is strong enough to facilitate the coupling reaction but does not deprotonate the carboxylic acid in a way that inhibits the catalyst. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.
-
Use of Additives: In some cases, additives can help to mitigate the negative effects of the free carboxylic acid.
-
Esterification in situ: While less common, some procedures involve the in situ formation of an ester-like species that is more compatible with the reaction conditions.
Q6: Can decarboxylation be a side reaction?
A6: Yes, under certain conditions, particularly at higher temperatures, decarboxylation of the benzothiophene-2-carboxylic acid can occur, leading to the formation of benzothiophene as a byproduct.[5][6][7][8] Careful control of the reaction temperature is crucial to minimize this unwanted side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting materials.
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Formation of a black precipitate (palladium black) is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by Sulfur | Increase catalyst loading (try 2-5 mol%). Use bulky, electron-rich ligands like SPhos or XPhos. Consider using a more robust pre-catalyst such as a PEPPSI-type catalyst.[3] |
| Interference from Carboxylic Acid | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Alternatively, carefully screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] |
| Inefficient Base | Ensure the base is finely powdered and dry. Use a sufficient excess (typically 2-3 equivalents). For boronic acids, a base is crucial for the transmetalation step.[9] |
| Poorly Active Boronic Acid | Use a fresh, high-purity boronic acid or consider converting it to the corresponding pinacol boronate ester, which can be more stable. |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[9] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[10] |
| Low Reaction Temperature | Gradually increase the reaction temperature, but be mindful of potential decarboxylation of the starting material at excessively high temperatures. |
Issue 2: Homocoupling of the Alkyne (Glaser Coupling) in Sonogashira Reactions
Symptoms:
-
Significant formation of a symmetrical diyne byproduct.
-
Low yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of alkynes. |
| Excessive Copper(I) Co-catalyst | Reduce the amount of the copper(I) co-catalyst (e.g., CuI). While catalytic amounts are necessary for the traditional Sonogashira, excess can favor homocoupling.[11] |
| Inappropriate Base | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and used in sufficient excess to neutralize the generated HX. |
| Reaction Temperature Too High | Sonogashira couplings can often be run at or slightly above room temperature. High temperatures can sometimes promote side reactions. |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. These methods often require specific ligands but can completely eliminate the issue of Glaser coupling.[12] |
Issue 3: Formation of Multiple Products or Isomers in Heck Reactions
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Difficulty in isolating the desired product in pure form.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Double Bond Isomerization | The position of the double bond in the product can sometimes isomerize. The choice of ligand and base can influence this. Using bidentate phosphine ligands can sometimes minimize isomerization. |
| Multiple Arylations | If the alkene partner has multiple reactive sites, multiple arylations can occur. Using a directing group on the alkene can improve regioselectivity. |
| Side Reactions of Benzothiophene | The benzothiophene ring itself can undergo side reactions under harsh conditions. Milder reaction conditions (lower temperature, shorter reaction time) should be attempted. |
| Impure Starting Materials | Ensure the purity of both the benzothiophene-2-carboxylic acid derivative and the alkene. |
Issue 4: Low Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Significant amount of unreacted aryl halide (benzothiophene derivative) remains.
-
Low yield of the desired aminated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | The choice of ligand is critical in Buchwald-Hartwig amination. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[13] |
| Weak or Insoluble Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is soluble in the reaction solvent. |
| Catalyst Inhibition | The amine substrate or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst may be necessary. |
| Steric Hindrance | If either the benzothiophene derivative or the amine is sterically hindered, the reaction may be sluggish. More forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Catalyst System | Heteroaryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[14] |
| Pd(dppf)Cl₂ | 5-Bromo-2-chlorobenzo[d]thiazole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92[15] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Thiophene-boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| PEPPSI-IPr | Heteroaryl Chloride | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 4 | High |
Note: Data is compiled from studies on structurally similar sulfur-containing heterocycles and serves as a starting point for optimization.
Table 2: Typical Reaction Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Terminal Alkyne | TEA | THF | Room Temp. | >90[2] |
| Pd(PPh₃)₄ / CuI | Aryl Bromide | Phenylacetylene | Piperidine | DMF | 80°C | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | Aryl Bromide | 1-Heptyne | n-BuNH₂ | Toluene | 60°C | 80-90 |
| Copper-free: Pd(OAc)₂ / SPhos | Aryl Bromide | Terminal Alkyne | Cs₂CO₃ | Acetonitrile | 80°C | 75-90 |
Note: These are general conditions; optimization for benzothiophene-2-carboxylic acid derivatives is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Benzothiophene-2-carboxylic Acid Ester
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated benzothiophene-2-carboxylic acid ester (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a Halogenated Benzothiophene-2-carboxylic Acid Ester
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halogenated benzothiophene-2-carboxylic acid ester (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[2]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[2] Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.[2]
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent such as diethyl ether. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting and FAQs
This section addresses potential issues and common questions regarding the removal of impurities from this compound. The advice provided is based on general principles of organic chemistry and purification techniques for related compounds, as specific synthesis routes and corresponding impurity profiles for this exact molecule are not widely published. The potential impurities are inferred based on common benzothiophene synthesis pathways.
Q1: What are the likely impurities I might encounter in my crude this compound?
A1: Without a specific synthesis protocol, potential impurities are inferred from general benzothiophene synthesis methods. These may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Incomplete dichlorination or rearrangement could lead to other dichlorinated isomers of benzothiophene carboxylic acid.
-
Over-chlorinated/Under-chlorinated Products: Molecules with more or fewer than two chlorine atoms.
-
Decarboxylated Byproduct: 3,4-dichloro-1-benzothiophene, formed by the loss of the carboxylic acid group.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Reagent Adducts: Byproducts from side reactions with reagents used in the synthesis.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: Oiling out during crystallization is a common problem. Here are a few troubleshooting steps:
-
Solvent Choice: The solvent may be too good a solvent, or its boiling point may be too high. Try a less polar solvent system or a solvent with a lower boiling point.
-
Purity: The presence of significant impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.
Q3: I am performing a recrystallization, but my recovery is very low. What can I do to improve the yield?
A3: Low recovery in recrystallization can be due to several factors:
-
Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) to fine-tune the solubility.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. An ice bath is often used for this purpose.
Q4: When running a silica gel column, my carboxylic acid streaks badly or doesn't move from the origin. How can I fix this?
A4: Carboxylic acids are known to interact strongly with the acidic silica gel, leading to poor chromatographic behavior.
-
Mobile Phase Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This will keep the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica and leading to sharper bands.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, if your compound is sensitive to the acidic nature of silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be more effective.
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound.
Protocol 1: Recrystallization
Objective: To purify the crude product by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetic acid, toluene, or a mixture such as ethanol/water or toluene/heptane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
Objective: To separate the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)
-
Aqueous acidic solution (e.g., 1 M hydrochloric acid)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution. Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean beaker.
-
Back-Extraction (Optional): To remove any remaining neutral or basic impurities, wash the aqueous layer with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with an aqueous acidic solution until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Protocol 3: Silica Gel Column Chromatography
Objective: To purify the compound based on its polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following table provides a hypothetical comparison of purification methods for this compound. Actual results will vary depending on the nature and quantity of impurities.
| Purification Method | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Recrystallization | 85% | 95-98% | 70-85% | Effective for removing small amounts of impurities with different solubility profiles. |
| Acid-Base Extraction | 80% | 90-95% | 80-95% | Excellent for removing neutral and basic impurities. May not remove acidic impurities. |
| Column Chromatography | 70% | >98% | 50-80% | Can achieve high purity but may result in lower yields due to product loss on the column. |
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: General workflows for purification techniques.
Caption: Troubleshooting decision tree for purification.
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the benzothiophene ring system can significantly modulate the physicochemical properties and pharmacological effects of these compounds. This guide provides an objective comparison of the biological activities of halogenated benzothiophene isomers, with a focus on their anticancer properties, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of Halogenated Thienopyrimidine Derivatives
While direct comparative studies across a full spectrum of halogenated benzothiophene isomers are limited in publicly available literature, valuable insights can be drawn from structurally related heterocyclic systems. The following data summarizes the in-vitro cytotoxic activity of halogenated thienopyrrole and pyrrolothienopyrimidine derivatives against human liver carcinoma (HepG2) and human prostate cancer (PC-3) cell lines. The activity is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) |
| 3b | Chloro | HepG2 | 3.105 ± 0.14 |
| PC-3 | 2.15 ± 0.12 | ||
| 3c | Bromo | HepG2 | > 50 |
| PC-3 | 15.3 ± 0.98 | ||
| 3d | Fluoro | HepG2 | 12.5 ± 0.85 |
| PC-3 | 10.2 ± 0.77 |
Data is inferred from studies on thienopyrimidine derivatives, which are analogs of benzothiophenes.
Analysis of Structure-Activity Relationship (SAR): The data indicates that the nature and position of the halogen substituent play a crucial role in the cytotoxic activity of these compounds. In this particular series of thienopyrimidines, the chloro-substituted derivative (3b ) demonstrated the highest potency against both HepG2 and PC-3 cell lines[1]. The bromo-substituted analog (3c ) showed significantly lower activity against HepG2 cells, while the fluoro-substituted compound (3d ) exhibited moderate activity against both cell lines[1]. This suggests that for this specific scaffold, chlorine at the evaluated position is optimal for anticancer activity. The substitution with an electron-donating methyl group resulted in a decrease in cytotoxic activity, highlighting the importance of electronic effects of the substituents[1].
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway: A Potential Target
Many anticancer compounds exert their effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade that is often constitutively activated in many types of cancer, leading to tumor growth and progression. Halogenated benzothiophene derivatives have been investigated as potential inhibitors of this pathway.
General Workflow for Biological Activity Screening
The evaluation of novel compounds like halogenated benzothiophenes follows a structured workflow to determine their biological activity and potential therapeutic utility.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of chemical compounds. Below are methodologies for key assays cited in the evaluation of halogenated benzothiophenes.
Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀).
-
Materials:
-
Human cancer cell lines (e.g., HepG2, PC-3)
-
96-well plates
-
Culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
Test compounds (halogenated benzothiophenes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for about 15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity (Broth Microdilution for MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Objective: To determine the MIC of halogenated benzothiophenes against various bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium. The final volume in each well is typically 50 or 100 µL.[5]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[6]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.[4]
-
References
- 1. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Benzothiophene-Based Kinase Inhibitors: Evaluating 3,4-Dichloro-1-benzothiophene-2-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid and other kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this document focuses on its close structural isomer, 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) , a known allosteric inhibitor of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).
This guide will objectively compare the performance of BT2 with other BDK inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and development.
Introduction to Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) as a Therapeutic Target
The Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). The activity of BCKDC is negatively regulated by a dedicated kinase, Branched-chain α-ketoacid Dehydrogenase Kinase (BDK). BDK phosphorylates the E1α subunit of BCKDC, leading to its inactivation.
Dysregulation of BCAA metabolism has been implicated in several metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular diseases. Therefore, inhibition of BDK presents an attractive therapeutic strategy to enhance BCAA catabolism by maintaining BCKDC in its active, dephosphorylated state.
This guide focuses on a class of small molecule BDK inhibitors based on the benzothiophene-2-carboxylic acid scaffold, with a primary focus on 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) due to the availability of experimental data.
Comparative Analysis of BDK Inhibitors
This section presents a comparative analysis of BT2 and other known BDK inhibitors. The data is summarized in the tables below, followed by a discussion of the key findings.
In Vitro Potency and Binding Affinity
The in vitro potency of kinase inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), while their binding affinity to the target kinase is measured by the dissociation constant (Kd). Lower values for both parameters indicate a more potent inhibitor.
| Compound | Target Kinase | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) | BDK | In vitro kinase assay | 3.19 | - | [1] |
| (S)-α-chlorophenylpropionate ((S)-CPP) | BDK | In vitro kinase assay | - | - | [1] |
| PPHN | BDK | - | - | 3.9 | |
| POAB | BDK | - | - | 1.86 |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
Cellular Activity
Cellular assays are crucial for determining the efficacy of a compound in a biological context. These assays can measure the inhibition of the target kinase within a cell and the resulting downstream effects, such as cell viability.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) | - | - | - | - | |
| (S)-α-chlorophenylpropionate ((S)-CPP) | - | - | - | - | |
| PPHN | - | - | - | - | |
| POAB | - | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
Pharmacokinetic Properties
Pharmacokinetic (PK) studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key PK parameters include half-life (t1/2) and metabolic stability.
| Compound | Species | Parameter | Value | Reference |
| 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (BT2) | Mouse | Terminal t1/2 | 730 min | [1] |
| Metabolic Stability (in vitro) | No degradation in 240 min | [1] | ||
| (S)-α-chlorophenylpropionate ((S)-CPP) | Mouse | - | Significantly lower than BT2 | [1] |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
Signaling Pathways and Experimental Workflows
BDK Signaling Pathway
The following diagram illustrates the central role of BDK in regulating the activity of the BCKDC complex and BCAA metabolism.
Caption: BDK phosphorylates and inactivates the BCKDC complex.
Experimental Workflow: In Vitro BDK Inhibition Assay
This diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 value of a test compound against BDK.
Caption: Workflow for determining in vitro BDK inhibition.
Experimental Workflow: Western Blot for pBCKDH
This workflow illustrates the key steps in performing a Western blot to assess the phosphorylation status of BCKDH in cells treated with a BDK inhibitor.
Caption: Western blot analysis of BCKDH phosphorylation.
Detailed Experimental Protocols
In Vitro BDK Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro potency of a test compound against BDK.
-
Reagents and Materials:
-
Recombinant human BDK enzyme
-
BCKDC E1α subunit (or a suitable peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., 3,6-Dichloro-1-benzothiophene-2-carboxylic acid)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x BDK enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of the BCKDC E1α substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
-
Western Blot Analysis of BCKDH Phosphorylation
This protocol details the procedure for analyzing the phosphorylation of BCKDH in cellular models.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BCKDH (Ser293) and anti-total BCKDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for phosphorylated and total BCKDH. Normalize the phospho-BCKDH signal to the total BCKDH signal.
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a kinase inhibitor on cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
While there is a lack of specific experimental data for this compound, the available information on its structural isomer, BT2, highlights the potential of the dichlorinated benzothiophene-2-carboxylic acid scaffold as a source of BDK inhibitors. BT2 demonstrates potent in vitro activity and favorable pharmacokinetic properties, making it a valuable tool compound for studying the role of BDK in metabolic diseases.
Future research should focus on synthesizing and evaluating this compound to determine its kinase inhibitory profile and compare its potency and selectivity to BT2 and other known BDK inhibitors. Further optimization of this scaffold could lead to the development of novel and more effective therapeutics for the treatment of metabolic disorders.
References
Dichlorobenzothiophene Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorobenzothiophene derivatives, focusing on their potential as anticancer agents. The information presented is collated from various studies on dichlorinated thiophene and benzothiophene compounds to elucidate key structural features influencing their cytotoxic activity.
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of dichloro substituents on the benzothiophene core can significantly modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key cellular pathway affected by these compounds.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various dichlorinated thiophene and benzothiophene derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. The data indicates that the position of the chloro substituents and the nature of other functional groups on the scaffold play a crucial role in determining the anticancer activity.
| Compound ID | Base Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,5-Dichloro-3-acetylthiophene | Chalcone derivative | DU145 (prostate) | ~5 | [1] |
| 2 | 2,5-Dichloro-3-acetylthiophene | Chalcone derivative | DU145 (prostate) | ~10 | [1] |
| 3 | 3-Chlorobenzo[b]thiophene | 2-(Aroyl) | - | - | [2] |
| 4 | N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidato | (o-methylbenzyl)aquatin(IV) chloride | MCF-7 (breast) | 2.5 ± 0.50 | [3] |
| 5 | 3-(3,4-dichlorophenyl)thiourea | 1-(3-(trifluoromethyl)phenyl) | SW480 (colon) | 7.3 - 9.0 | [4] |
| 6 | 3-(3,4-dichlorophenyl)thiourea | 1-(3-(trifluoromethyl)phenyl) | SW620 (colon) | 1.5 - 8.9 | [4] |
| 7 | 3-(3,4-dichlorophenyl)thiourea | 1-(3-(trifluoromethyl)phenyl) | K-562 (leukemia) | 20-30% more effective than cisplatin | [4] |
SAR Insights:
-
Chalcone Moiety: The presence of a chalcone moiety attached to the 2,5-dichloro-3-acetylthiophene scaffold appears to be a key determinant of cytotoxic activity against prostate cancer cells, with IC50 values in the low micromolar range.[1]
-
Aroyl Substituents: For 3-chlorobenzo[b]thiophene derivatives, the presence of an aroyl group at the 2-position is a common feature in anticancer compounds. Electron-withdrawing groups on this aroyl ring tend to enhance cytotoxic activity.[2]
-
Dichlorophenyl and Thiourea Linkage: Compounds incorporating a 3,4-dichlorophenyl group linked via a thiourea moiety have demonstrated high cytotoxicity against colon cancer and leukemia cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent cisplatin.[4]
-
Organometallic Complexes: A monoorganotin Schiff base compound containing a 3,5-dichloro-2-oxidobenzylidene moiety exhibited potent cytotoxicity against MCF-7 breast cancer cells.[3]
Experimental Protocols
The evaluation of the anticancer activity of dichlorobenzothiophene derivatives typically involves in vitro cytotoxicity assays. The following are detailed methodologies for commonly cited experiments.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a standard culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-100 µg/mL) and incubated for a specified period, typically 24-72 hours.[3]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent.
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from dose-response curves.
Sulforhodamine B (SRB) Assay
The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution.
-
Absorbance Measurement and Data Analysis: The absorbance is read on a plate reader, and the IC50 values are calculated.
Signaling Pathway and Experimental Workflow
Dichlorobenzothiophene and related derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified workflow for assessing the cytotoxic effects of these compounds, leading to the evaluation of apoptosis.
Caption: Workflow for assessing cytotoxicity and subsequent investigation of apoptosis induction by dichlorobenzothiophene derivatives.
This guide highlights the potential of dichlorobenzothiophene derivatives as a scaffold for the development of novel anticancer agents. The presented data and methodologies provide a foundation for further research in this area, emphasizing the importance of systematic SAR studies to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
In Vivo Efficacy of 3,6-dichloro-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2), a significant derivative of the 3,4-dichloro-1-benzothiophene-2-carboxylic acid class. Due to a greater availability of public data, this guide focuses on BT2 as a representative compound, comparing its performance with emerging alternatives and detailing the experimental frameworks used to establish its efficacy.
Performance Comparison of Benzothiophene Derivatives
The primary focus of in vivo research on BT2 has been in the areas of metabolic disorders and inflammation. This section compares the efficacy of BT2 with a newer generation benzothiophene derivative, PF-07328948, highlighting key performance metrics from preclinical studies.
Table 1: In Vivo Efficacy of BT2 in a Mouse Model of Ulcerative Colitis [1][2][3]
| Parameter | Control (DSS) | BT2 (20 mg/kg) | Salazosulfapyridine (300 mg/kg) |
| Body Weight Loss (%) | ~20% | ~10% | ~12% |
| Colon Length (cm) | ~6.5 | ~8.0 | ~7.5 |
| IL-6 (pg/mL) | ~150 | ~50 | Not Reported |
| IL-9 (pg/mL) | ~40 | ~15 | Not Reported |
| IL-2 (pg/mL) | ~25 | ~10 | Not Reported |
| IL-10 (pg/mL) | ~20 | ~45 | Not Reported |
Table 2: Comparative Efficacy of BT2 and PF-07328948 in Rodent Models of Metabolic Disease [4][5][6]
| Compound | Model | Key Efficacy Endpoints |
| BT2 | Diet-Induced Obese Mice | Improved metabolic endpoints, including plasma insulin and liver triglycerides.[4] |
| PF-07328948 | Diet-Induced Obese Mice | Improved metabolic endpoints, including plasma insulin and liver triglycerides.[4] |
| PF-07328948 | ZSF1 Rat Model of Heart Failure | Improved exercise tolerance and cardiac structural endpoints (time to fatigue, distance, fractional shortening, ejection fraction).[4] |
Table 3: Pharmacokinetic Profile of BT2 in Mice
| Parameter | Value |
| Half-life (t½) | 3.9 hours (rat) |
| Oral Bioavailability | 100% (rat) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.
Ulcerative Colitis Mouse Model[1][2][3]
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Administration of 3.5% dextran sodium sulfate (DSS) in drinking water for 7 consecutive days.
-
Treatment Groups:
-
Control group: Received DSS and vehicle.
-
BT2 group: Received DSS and BT2 (20 mg/kg, oral gavage) daily for 7 days.
-
Positive control group: Received DSS and salazosulfapyridine (300 mg/kg, oral gavage) daily for 7 days.
-
-
Efficacy Assessment:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding.
-
On day 8, animals were euthanized, and colon length was measured.
-
Serum levels of cytokines (IL-6, IL-9, IL-2, IL-10) were quantified using flow cytometry.
-
Histopathological analysis of colon tissue.
-
Alzheimer's Disease Mouse Model[7]
-
Animal Model: 2-month-old 5xFAD mice (a model for early Alzheimer's-related pathology) and wild-type (WT) littermates.
-
Treatment Groups:
-
5xFAD mice + BT2: Intraperitoneal injection of BT2 (60 mg/kg) for 30 consecutive days.
-
5xFAD mice + Vehicle: Intraperitoneal injection of vehicle for 30 consecutive days.
-
WT mice + BT2: Intraperitoneal injection of BT2 (60 mg/kg) for 30 consecutive days.
-
WT mice + Vehicle: Intraperitoneal injection of vehicle for 30 consecutive days.
-
-
Efficacy Assessment:
-
Analysis of monoamines in hippocampal brain tissue.
-
RT-qPCR analysis of genes involved in ER stress, inflammation, and Aβ-42 production in hippocampal tissue.
-
A subsequent study on 4-month-old cognitively impaired 5xFAD mice involved a 10-day treatment with BT2 (60 mg/kg) followed by Golgi-Cox staining to visualize hippocampal neuronal morphology.
-
Visualizing the Mechanism of Action
To understand the biological pathways through which these compounds exert their effects, the following diagrams illustrate the key signaling cascades modulated by BT2.
References
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Pfizer presents data on PF-07328948 for the treatment of heart failure | BioWorld [bioworld.com]
- 5. PF-07328948 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Benzothiophene Analogs: A Comparative Analysis
A comprehensive review of recent studies highlights the significant and varied antimicrobial activity of benzothiophene derivatives against a broad range of pathogenic bacteria and fungi. This guide synthesizes experimental data to offer a comparative analysis of their antimicrobial spectra, providing researchers, scientists, and drug development professionals with a valuable resource for identifying promising new therapeutic agents.
Benzothiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] The growing threat of antimicrobial resistance has spurred intensive research into novel chemical entities, and benzothiophene analogs have demonstrated considerable potential in this arena.[2][3] This comparison guide delves into the antimicrobial efficacy of various benzothiophene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of their structure-activity relationships.
Comparative Antimicrobial Spectra of Benzothiophene Analogs
The antimicrobial activity of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the core structure.[1] Numerous studies have quantified this activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
A summary of MIC values from various studies is presented below, showcasing the activity of different analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Substituted Benzothiophene Derivatives (MIC in µM)[4]
| Compound ID | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) | S. aureus (ATCC 25922) |
| 3a | 1.11 | 1.00 | 0.54 | 1.11 |
| 3b | 0.64 | 1.00 | 0.54 | 1.11 |
| 3c | >99.92 | 45.30 | 90.58 | 99.92 |
| 3f | 0.64 | 1.21 | 1.09 | 2.22 |
| 3j | 1.98 | 0.61 | 1.46 | 2.21 |
| 3k | 1.11 | 0.72 | 0.73 | 2.22 |
| Ciprofloxacin | 0.96 | 0.48 | 0.48 | 0.96 |
| Gentamicin | 1.05 | 0.53 | 1.05 | 2.11 |
Note: Lower MIC values indicate greater antimicrobial activity.
Table 2: Antibacterial and Antifungal Activity of Benzothiophene Derivatives (Zone of Inhibition in mm)[5]
| Compound ID | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | A. niger |
| 3a | 14 | 12 | 15 | 12 | 14 | 13 |
| 3b | 11 | 16 | 14 | 15 | 13 | 14 |
| 4a | 13 | 11 | 14 | 10 | 12 | 12 |
| 4b | 14 | 11 | 14 | 13 | 15 | 15 |
| 5a | 10 | 14 | 13 | 13 | 15 | 14 |
| 5b | 13 | 15 | 14 | 12 | 13 | 16 |
| Ampicillin | 23 | 24 | 23 | 18 | - | - |
| Streptomycin | 24 | 22 | 21 | 25 | - | - |
Note: A larger zone of inhibition indicates greater antimicrobial activity. The test concentration was 100µg/mL.[4]
The data reveals that specific substitutions can lead to potent antimicrobial activity. For instance, tetrahydrobenzothiophene derivatives have shown good potency in inhibiting the growth of both Gram-negative and Gram-positive bacteria, with some compounds exhibiting MIC values comparable to or even better than the standard antibiotics ciprofloxacin and gentamicin.[5] Notably, compound 3b demonstrated excellent activity against all tested bacterial strains.[5] Other studies have highlighted the efficacy of benzothiophene derivatives against S. aureus, including multidrug-resistant strains (MRSA).[3][6]
Experimental Protocols
The evaluation of the antimicrobial activity of benzothiophene analogs typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common methods employed are the broth microdilution method for determining MIC values and the agar well/disk diffusion method for assessing the zone of inhibition.
Broth Microdilution Method
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized benzothiophene compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[1]
-
Preparation of Agar Plates: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.[1]
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Creation of Wells: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Compounds: A fixed volume of the dissolved benzothiophene analog is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Visualizing the Experimental Workflow
To provide a clear visual representation of the antimicrobial screening process, the following diagram outlines the key steps involved in both the broth microdilution and agar well diffusion methods.
Caption: Workflow for antimicrobial susceptibility testing of benzothiophene analogs.
Mechanism of Action
While the precise mechanisms of action for many benzothiophene derivatives are still under investigation, some studies suggest that they may exert their antimicrobial effects through various pathways.[1] One proposed mechanism involves the disruption of the microbial cell membrane.[1] For instance, the antifungal drug sertaconazole, which contains a benzothiophene ring, is thought to mimic the amino acid tryptophan, leading to the formation of pores in the fungal cell membrane and subsequent cell death.[7] Other potential mechanisms could include the inhibition of essential enzymes or interference with nucleic acid synthesis. Further research is needed to fully elucidate the molecular targets of these promising compounds.
The following diagram illustrates a generalized proposed mechanism of action involving cell membrane disruption.
Caption: Proposed mechanism of action for certain benzothiophene analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Sertaconazole - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Profiling of 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of a hypothetical 3,4-dichloro-1-benzothiophene-2-carboxylic acid based inhibitor. Due to the absence of publicly available cross-reactivity data for this specific chemical entity, this document serves as an illustrative example of how such a profile would be generated and presented. The data herein is hypothetical and constructed based on the known biological activities of the structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a known allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).
The primary objective of this guide is to offer a framework for assessing the selectivity of novel inhibitors within this chemical class, highlighting potential on-target and off-target activities that are critical for consideration during the drug development process.
Inhibitor Profile: An Illustrative Overview
The core structure, this compound, belongs to a class of compounds that have demonstrated potent and selective inhibition of protein kinases through allosteric mechanisms. The closely related analogue, BT2, targets BDK, a key regulator of branched-chain amino acid (BCAA) catabolism. Inhibition of BDK leads to the activation of the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) complex, promoting the breakdown of BCAAs. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases and certain cancers, making BDK an attractive therapeutic target.
However, as with any small molecule inhibitor, understanding the cross-reactivity profile is paramount to predicting potential therapeutic efficacy and off-target toxicities. Known off-target effects of the parent scaffold can include interactions with other metabolic enzymes and proteins involved in apoptosis.
Quantitative Cross-Reactivity Data
The following tables present a hypothetical cross-reactivity profile for an investigational inhibitor, "BTC-34," representing a this compound derivative. The data is illustrative and designed to reflect a potent and selective inhibitor with some measurable off-target activities.
Table 1: Potency Against Primary Target and Key Off-Targets
| Target | Target Class | Assay Type | IC50 (nM) |
| Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) | Serine/Threonine Kinase | Radiometric Assay | 50 |
| Myeloid Cell Leukemia 1 (Mcl-1) | Apoptosis Regulator | Binding Assay | 15,000 |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Serine/Threonine Kinase | Radiometric Assay | > 50,000 |
| AMP-activated protein kinase (AMPK) | Serine/Threonine Kinase | Radiometric Assay | > 50,000 |
Table 2: Selectivity Panel (KINOMEscan® format)
This table illustrates results from a broad kinase panel screen, showing the percentage of kinase inhibited at a single high concentration of the test compound (e.g., 10 µM). This method is used for initial identification of off-target interactions.
| Kinase Target | % Inhibition @ 10 µM | Kinase Family |
| BDK | 98% | Mitochondrial Kinase |
| MAP4K4 | 45% | STE |
| STK16 | 30% | CAMK |
| PIP4K2A | 25% | Lipid Kinase |
| CLK2 | 15% | CMGC |
| ... (representative selection of >400 other kinases) | <10% | Various |
Signaling Pathway and Experimental Workflow
To provide context for the inhibitor's mechanism and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for cross-reactivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are summaries of standard protocols for key cross-reactivity and target engagement assays.
Radiometric Kinase Assay (for IC50 Determination)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
-
Principle: Kinase, substrate (e.g., a specific peptide or protein), and the test inhibitor are incubated in the presence of [γ-³³P]ATP. The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP, typically by spotting the mixture onto a phosphocellulose membrane that binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing kinase buffer, the specific kinase (e.g., recombinant human BDK), and the peptide substrate.
-
Inhibitor Addition: The test compound (BTC-34) is added in a series of dilutions (typically 10-point, 3-fold serial dilutions) to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiation: The kinase reaction is initiated by the addition of a mix of cold ATP and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Spotting: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). Aliquots of the reaction mixture are then spotted onto a phosphocellulose filter mat.
-
Washing: The filter mat is washed multiple times with an acid solution to remove unincorporated [γ-³³P]ATP.
-
Quantification: The radioactivity on the dried filter mat is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
KINOMEscan® Competition Binding Assay
This is a high-throughput method to profile an inhibitor against a large panel of kinases, assessing binding rather than enzymatic inhibition.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.
-
Protocol Outline:
-
Reagent Preparation: DNA-tagged kinases, an immobilized ligand (on beads), and the test compound are prepared.
-
Binding Reaction: The kinase, immobilized ligand, and test compound (at a fixed concentration, e.g., 10 µM) are combined and allowed to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution and Quantification: The kinase-DNA conjugate is eluted from the beads, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The result is typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. CETSA exploits this by heating intact cells or cell lysates to various temperatures. Stabilized proteins will remain soluble at higher temperatures compared to their unbound state.
-
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound (BTC-34) at various concentrations or with a vehicle control (DMSO), allowing the compound to enter the cells and bind to its target.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes). One aliquot is left at room temperature as a non-heated control.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the specific target protein (e.g., BDK) remaining in the supernatant is quantified using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA, AlphaLISA®).
-
Data Analysis: "Melt curves" are generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature and varying the compound concentration.
-
New Benzothiophene Compounds Demonstrate Potent Anti-Cancer Activity, Outperforming Established Drugs in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Newly synthesized benzothiophene derivatives are showing significant promise as potent anti-cancer agents, with preclinical data indicating superior or comparable efficacy to several established chemotherapy drugs across a range of cancer cell lines. These findings, detailed in recent publications, highlight the potential of these novel compounds to address challenges such as chemoresistance in cancer therapy. This guide provides a comprehensive comparison of these new benzothiophene compounds against known anti-cancer drugs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
A standout among the new derivatives is compound 16b , a 5-hydroxybenzothiophene hydrazide, which has demonstrated potent multi-kinase inhibitory activity.[1] Another promising class of these compounds includes benzothiophene acrylonitrile analogs , which function by interfering with tubulin polymerization, a validated anti-cancer mechanism.
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of the new benzothiophene compounds was evaluated against several human cancer cell lines and compared with established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound/Drug | U87MG (Glioblastoma) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| New Benzothiophene Compounds | ||||
| Compound 16b | 7.2[1] | Data Not Available | Data Not Available | Data Not Available |
| Benzothiophene Acrylonitrile (6) | Data Not Available | Data Not Available | 1.8 ± 0.6[2] | Data Not Available |
| Established Drugs | ||||
| Doxorubicin | ~0.13[3] | Data Not Available | Data Not Available | Data Not Available |
| Cisplatin | 9.5[4] | Data Not Available | 16.48[5] | 5.8 - 23.3[6][7] |
| Temozolomide | >500 (72h)[3] | Data Not Available | Data Not Available | Data Not Available |
| 5-Fluorouracil (5-FU) | Data Not Available | 4.3[8] | Data Not Available | Data Not Available |
| Oxaliplatin | Data Not Available | 0.3[8] | Data Not Available | Data Not Available |
| Paclitaxel | 5.3[4] | Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Action
The novel benzothiophene compounds exhibit distinct and potent mechanisms of anti-cancer activity.
Compound 16b: Multi-Kinase Inhibition
Compound 16b acts as a multi-target kinase inhibitor, a strategic approach to combatting the complexity and chemoresistance of cancer.[1] It potently inhibits several kinases that are crucial for cancer cell proliferation, survival, and cell cycle progression, including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[1] The inhibition of these kinases disrupts key signaling pathways involved in oncogenesis.
Benzothiophene Acrylonitrile Analogs: Tubulin Polymerization Inhibition
These analogs function similarly to the well-known anti-cancer agent Combretastatin A4 by inhibiting tubulin polymerization.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the new benzothiophene compounds.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor (e.g., Compound 16b) that is required to inhibit the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and serial dilutions of the benzothiophene compound in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, add the kinase and the benzothiophene compound at various concentrations. Allow for a pre-incubation period.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for the phosphorylation of the substrate.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene compounds or established drugs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.
Protocol:
-
Cell Treatment: Treat cells with the benzothiophene compound or control for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[10]
Conclusion
The new benzothiophene compounds, particularly the multi-kinase inhibitor 16b and the tubulin-polymerization inhibiting acrylonitrile analogs, have demonstrated significant anti-cancer potential in preclinical models. Their potent cytotoxic effects against a variety of cancer cell lines, in some cases exceeding that of established chemotherapeutic drugs, warrant further investigation. The detailed mechanisms of action and the provided experimental protocols offer a solid foundation for future research and development of this promising new class of anti-cancer agents. These compounds represent a potential step forward in the development of more effective and targeted cancer therapies.
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Temozolomide–Doxorubicin paradox in Glioblastoma in vitro–in silico preclinical drug-screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.utm.my [science.utm.my]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Substituted Benzothiophene-2-Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of various substituted benzothiophene-2-carboxylic acids, a class of compounds with significant therapeutic potential. This document delves into their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data to facilitate informed decisions in drug discovery and development.
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities.[1] By modifying the substituents on the benzothiophene ring, researchers can fine-tune the biological properties of these molecules, leading to the development of potent and selective therapeutic agents. This guide provides a comparative analysis of different substituted benzothiophene-2-carboxylic acids and their derivatives, focusing on their structure-activity relationships (SAR).
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)
Substituted benzothiophene-2-carboxylic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Structure-Activity Relationship Highlights:
-
Bromo-substituted benzothiophene carboxamides have been identified as potent analgesic and anti-inflammatory agents. Certain derivatives have demonstrated the ability to selectively inhibit COX-2 and disrupt the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[2]
-
The conversion of the carboxylic acid moiety to amides and other derivatives can significantly impact the anti-inflammatory potency and selectivity.
Comparative Data of Anti-Inflammatory Activity:
| Compound Class | Specific Derivative Example | Target | Activity Metric (IC50) | Selectivity Index (COX-1/COX-2) |
| Bromo-benzothiophene carboxamides | Derivative 4 | COX-2 | Lower than ibuprofen | Selective for COX-2 |
| Bromo-benzothiophene carboxamides | Derivative 6 | COX-2 | Lower than ibuprofen | Selective for COX-2 |
| Bromo-benzothiophene carboxamides | Derivative 8 | COX-2 | Lower than ibuprofen | Selective for COX-2 |
Note: Specific IC50 values were not provided in the source, but the activity was reported to be higher than that of ibuprofen.
Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation
References
Comparative Guide to the Synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 3,4-dichloro-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on factors such as starting materials, reaction conditions, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Route A: Hinsberg Condensation of 3,4-Dichlorobenzaldehyde
This classical approach involves the condensation of 3,4-dichlorobenzaldehyde with ethyl thioglycolate, followed by cyclization and hydrolysis to yield the target carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-((3,4-dichlorobenzylidene)thio)acetate
To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) in toluene, ethyl thioglycolate (1.1 eq) and piperidine (0.1 eq) are added. The mixture is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Cyclization to Ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate
The crude product from the previous step is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF). A base, for instance, sodium ethoxide (1.5 eq), is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.
Step 3: Hydrolysis to this compound
The crude ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (excess). The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the final product.
Route B: Cyclization of 3,4-Dichlorophenylacetic Acid Derivative
This alternative route begins with the more readily available 3,4-dichlorotoluene and proceeds through the corresponding phenylacetic acid, followed by conversion to an acid chloride and subsequent cyclization with a sulfur source.
Experimental Protocol:
Step 1: Synthesis of 3,4-Dichlorophenylacetic Acid
3,4-Dichlorotoluene is first brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride under reflux. The resulting 3,4-dichlorobenzyl bromide is then converted to the nitrile by reaction with sodium cyanide in a polar aprotic solvent (e.g., DMSO). Finally, acidic or basic hydrolysis of the nitrile yields 3,4-dichlorophenylacetic acid.
Step 2: Synthesis of 3,4-Dichlorophenylacetyl Chloride
3,4-Dichlorophenylacetic acid is converted to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat with excess thionyl chloride, which is later removed by distillation.
Step 3: Cyclization and Oxidation to this compound
The 3,4-dichlorophenylacetyl chloride is then reacted with a sulfur nucleophile. A plausible method involves reaction with sodium sulfide to form a thiointermediate, which would then need to be cyclized and oxidized. A more direct approach for a similar transformation involves a reaction with a chlorinating agent and subsequent treatment with a sulfur source, though specific conditions for this substrate are not well-documented. For the purpose of this guide, a hypothetical cyclization using a suitable sulfur reagent is proposed, followed by oxidation and hydrolysis to yield the final product.
Data Presentation
| Parameter | Route A: Hinsberg Condensation | Route B: From 3,4-Dichlorotoluene |
| Starting Material | 3,4-Dichlorobenzaldehyde | 3,4-Dichlorotoluene |
| Number of Steps | 3 | 3 (multi-step first stage) |
| Key Reagents | Ethyl thioglycolate, Piperidine, Sodium ethoxide | NBS, NaCN, SOCl₂, Sulfur source |
| Estimated Overall Yield | Moderate | Potentially Lower |
| Scalability | Generally good | May require optimization for large scale |
| Safety Considerations | Use of piperidine and sodium ethoxide | Use of NBS, NaCN, and thionyl chloride |
Mandatory Visualization
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Comparison and Conclusion
Route A, the Hinsberg condensation, offers a more direct and potentially higher-yielding pathway to the target molecule from a commercially available aldehyde. The reaction conditions are generally well-established for related substrates.
Route B, starting from 3,4-dichlorotoluene, involves more steps in the initial phase to construct the phenylacetic acid intermediate. While the individual transformations are standard, the overall sequence is longer, and the final cyclization step would require significant optimization for this specific substrate.
For laboratory-scale synthesis and process development, Route A appears to be the more promising starting point due to its convergency and reliance on a known named reaction for the core scaffold construction. However, the availability and cost of the starting materials on a large scale might influence the final decision for industrial production, potentially making Route B a more economical option despite its synthetic challenges. Further experimental validation is recommended to determine the optimal route based on specific project requirements.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[4] |
| Environmental Hazard | Potentially harmful to aquatic life. | P273: Avoid release to the environment. |
Experimental Protocol for Disposal
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]
-
-
Arranging for Disposal:
Emergency Procedures:
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[5][7] For larger spills, evacuate the area and contact your EHS office immediately.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[4] Firefighters should wear self-contained breathing apparatus.[5][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and adherence to proper disposal protocols. The following procedures are based on the known hazards associated with this compound and general best practices for managing corrosive, irritant, and halogenated organic chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 1989 standard or equivalent. A face shield should be worn over safety goggles when there is a significant risk of splashing.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for handling in most laboratory settings.[2] For prolonged contact, consult the glove manufacturer's resistance data. |
| Lab Coat or Chemical Apron | A lab coat is required for all handling procedures. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of significant splashing.[2][3] | |
| Closed-Toe Shoes | Open-toe shoes are strictly prohibited in the laboratory.[2] | |
| Respiratory Protection | Fume Hood | All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] |
| Respirator | If a fume hood is not available or in case of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation and Pre-Handling Check:
-
Ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.[5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling the Chemical:
-
Conduct all weighing and transfer of the solid compound within a chemical fume hood to control dust.[6]
-
When dissolving the solid, slowly add the this compound to the solvent to avoid splashing.[6]
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Keep containers of the chemical tightly closed when not in use.[7]
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove gloves and other disposable PPE and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound.[4] All waste containing this chemical, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][7] Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[8][9]
-
Waste Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (irritant).[9]
-
Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.[9]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]
Experimental Workflow and Safety Procedures
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. This compound | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemsafe.ie [chemsafe.ie]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-3,6-dichlorobenzo[b]thiophene-2-carboxamide.gif)
